molecular formula C12H24 B13945405 Cyclohexane, (1,3-dimethylbutyl)- CAS No. 61142-19-6

Cyclohexane, (1,3-dimethylbutyl)-

Cat. No.: B13945405
CAS No.: 61142-19-6
M. Wt: 168.32 g/mol
InChI Key: AHHZWHVNDUJPGI-UHFFFAOYSA-N
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Description

Cyclohexane, (1,3-dimethylbutyl)- is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexane, (1,3-dimethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane, (1,3-dimethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61142-19-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-methylpentan-2-ylcyclohexane

InChI

InChI=1S/C12H24/c1-10(2)9-11(3)12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3

InChI Key

AHHZWHVNDUJPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1CCCCC1

Origin of Product

United States

Foundational & Exploratory

Cyclohexane, (1,3-dimethylbutyl)-: Structural Profiling, Environmental Geochemistry, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexane, (1,3-dimethylbutyl)- (CAS: 61142-19-6), systematically referred to as 4-methylpentan-2-ylcyclohexane, is a highly branched, saturated cyclic hydrocarbon[1]. As a prominent member of the alkylcyclohexane homologous series, this compound serves as a critical intersection point across multiple scientific disciplines. It acts as a resilient biomarker in environmental geochemistry[2], a high-calorific product in the catalytic pyrolysis of plastic waste[3], and a measurable Volatile Organic Compound (VOC) in material off-gassing[4]. This whitepaper provides an in-depth technical synthesis of its physicochemical properties, formation mechanisms, and the rigorous analytical protocols required for its quantification.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of Cyclohexane, (1,3-dimethylbutyl)- consists of a stable, six-membered cyclohexane ring covalently bonded to a highly branched 1,3-dimethylbutyl aliphatic chain. This structural duality—combining a cyclic core with a bulky, branched lipophilic tail—imparts pronounced hydrophobicity, thermal stability, and volatility. Because it lacks polar functional groups (Topological Polar Surface Area = 0 Ų), the molecule relies entirely on dispersive van der Waals forces for intermolecular interactions[1].

Table 1: Physicochemical and Thermodynamic Properties

PropertyValueReference / Source
IUPAC Name 4-methylpentan-2-ylcyclohexanePubChem[1]
Molecular Formula C12H24PubChem[1]
Molecular Weight 168.32 g/mol PubChem[1]
CAS Registry Number 61142-19-6ChemBK[5]
Boiling Point ~212.8 °C (Predicted)ChemBK[5]
Density ~0.807 g/cm³ (Predicted)ChemBK[5]
XLogP3-AA 5.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Hydrogen Bond Donors/Acceptors 0 / 0PubChem[1]

Mechanisms of Formation and Environmental Geochemistry

Alkylcyclohexanes are critical diagnostic targets in environmental monitoring and industrial chemistry. Their significance spans three primary domains:

  • Polymer Pyrolysis and Waste-to-Energy: Cyclohexane, (1,3-dimethylbutyl)- is a prominent, high-calorific-value product generated during the catalytic pyrolysis of disposable low-density polyethylene (LDPE) and nylon waste[3]. The thermal cracking of these polymers, particularly when utilizing catalysts like calcium hydroxide, yields a complex pyrolyzed oil rich in branched alkylcyclohexanes[3].

  • Environmental Geochemistry: Compared to linear n-alkanes, branched alkylcyclohexanes are highly resistant to microbial biodegradation. This recalcitrance makes them robust, long-term biomarkers for crude oil spill fingerprinting, weathering studies, and analyzing flowback water from hydraulic fracturing operations[2][6].

  • Phytochemical and VOC Emissions: Interestingly, this compound has been identified in the aqueous extracts of medicinal plants such as Sonchus maritimus, suggesting potential secondary metabolic pathways or environmental bioaccumulation[7]. Furthermore, it is monitored as a VOC emission from synthetic materials, including particle-filtering half masks, which is critical for assessing human inhalation exposure[4].

G Central Cyclohexane, (1,3-dimethylbutyl)- CAS: 61142-19-6 Pyrolysis Catalytic Pyrolysis (LDPE / Nylon Waste) Pyrolysis->Central Thermal Cracking Geochem Environmental Geochemistry (Petroleum / Fracking Flowback) Geochem->Central Weathering Biomarker Phyto Phytochemical Extracts (Sonchus maritimus) Phyto->Central Bioaccumulation / Metabolism VOC VOC Emissions (Filtering Facepiece Respirators) VOC->Central Material Off-gassing

Sources and formation pathways of Cyclohexane, (1,3-dimethylbutyl)- across scientific domains.

Analytical Workflows: GC-MS Protocol

Given its high volatility and lack of polar functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the detection and quantification of Cyclohexane, (1,3-dimethylbutyl)-[4][8].

Causality in Experimental Design
  • Stationary Phase Selection: A non-polar 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS) is strictly required. Because the analyte lacks polarity, chromatographic retention is driven entirely by dispersive forces and boiling point differentials.

  • Ionization Dynamics: Standard 70 eV Electron Impact (EI) ionization is utilized. Alkylcyclohexanes undergo predictable fragmentation, typically yielding a distinct molecular ion (

    
     at m/z 168) and a base peak resulting from the cleavage of the bulky alkyl chain (yielding the stable cyclohexyl cation at m/z 83)[8].
    
  • Self-Validating System: To ensure trustworthiness and correct for matrix suppression, the protocol mandates the use of deuterated internal standards (e.g., n-Alkane-d24) to establish relative retention indices (RI).

Step-by-Step GC-MS Methodology
  • Sample Preparation & Extraction:

    • Aqueous/Environmental Matrices: Perform Liquid-Liquid Extraction (LLE) using high-purity dichloromethane (DCM).

    • Polymer/Pyrolysis Oils: Dilute the pyrolyzed oil 1:100 in GC-grade hexane. Filter the extract through a 0.22 µm PTFE syringe filter to remove particulate matter[3].

  • Internal Standardization: Spike 1.0 mL of the prepared extract with 10 µL of a 50 ppm deuterated internal standard mix. This step is non-negotiable for establishing a self-validating recovery metric.

  • Instrumental Injection Setup:

    • Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

    • Injection Parameters: Inject 1 µL in splitless mode. Maintain the inlet temperature at 250 °C to guarantee instantaneous volatilization without inducing thermal degradation of the branched aliphatic chain.

  • Thermal Programming (Oven Ramp):

    • Initial: 60 °C (hold for 2 min).

    • Ramp 1: 5 °C/min to 150 °C. (A shallow temperature gradient is critical here to chromatographically resolve Cyclohexane, (1,3-dimethylbutyl)- from co-eluting

      
       structural isomers).
      
    • Ramp 2: 15 °C/min to 280 °C (hold for 5 min to bake out heavy hydrocarbons and prevent column carryover).

  • Mass Spectrometry Acquisition:

    • Set the transfer line to 280 °C and the ion source to 230 °C.

    • Operate in Full Scan mode (m/z 40–400) for untargeted profiling, or Selected Ion Monitoring (SIM) targeting m/z 83 and m/z 168 for ultra-trace quantification.

  • Data Deconvolution: Process the raw chromatograms using NIST/EPA/NIH Mass Spectral Library matching. Confirm the analyte identity by cross-referencing the calculated Retention Index (RI) against a standard alkane suite[4].

GCMS Prep Sample Prep (LLE / Dilution) Inject Injection (Splitless, 250°C) Prep->Inject Separation GC Separation (Non-polar Column, Temp Ramp) Inject->Separation Ionization EI Ionization (70 eV, 230°C) Separation->Ionization Detection MS Detection (Quadrupole, m/z 40-400) Ionization->Detection Analysis Data Analysis (NIST Library, RI Matching) Detection->Analysis

Step-by-step GC-MS analytical workflow for the isolation and identification of alkylcyclohexanes.

Relevance in Drug Development and Material Science

While Cyclohexane, (1,3-dimethylbutyl)- is not utilized as an Active Pharmaceutical Ingredient (API), its structural motif provides profound insights for drug development professionals. The attachment of a bulky, branched aliphatic group to a saturated ring creates a highly lipophilic scaffold (XLogP3-AA = 5.6)[1]. In medicinal chemistry, similar structural moieties are engineered into lead compounds to enhance Blood-Brain Barrier (BBB) permeability for neuroactive drugs or to extend the pharmacokinetic half-life of lipid-soluble therapeutics. Furthermore, tracking its emission profile from synthetic polymers is a critical regulatory step in ensuring the biocompatibility and safety of medical-grade plastics and respiratory protective equipment[4].

Conclusion

Cyclohexane, (1,3-dimethylbutyl)- represents a vital chemical node connecting environmental monitoring, polymer recycling, and analytical chemistry. Its robust chemical stability establishes it as an excellent biomarker for geochemical weathering, while its volatility necessitates rigorous, thermally optimized GC-MS protocols for accurate quantification. By employing the standardized chromatographic techniques outlined in this guide, researchers can effectively leverage this compound as a diagnostic tool across diverse industrial and scientific applications.

References

  • Characterization of Pyrolyzed Oil from Disposable Low-Density Polyethylene Sachet Water Nylon Waste Utilizing Calcium Hydroxide Waste[Ca(OH)2] Catalyst. ResearchGate. Available at:[Link][3]

  • (1,3-Dimethylbutyl)cyclohexane | C12H24 | CID 543987. PubChem (NIH). Available at:[Link][1]

  • Gas Chromatography Analysis, Mineral Contents and Anti-inflammatory Activity of Sonchus maritimus. ResearchGate. Available at:[Link][7]

  • VOC Emissions from Particle Filtering Half Masks – Methods, Risks and Need for Further Research. EXCLI Journal. Available at:[Link][4]

  • (1,3-Dimethylbutyl)cyclohexane - Physico-chemical Properties. ChemBK. Available at:[Link][5]

  • Hydraulic Fracturing Chemicals: Structural Classification, Detections in Flowback Water and Analytical Challenges. Olive Biodiesel. Available at:[Link][6]

  • Alkylcyclohexanes in Environmental Geochemistry. ResearchGate. Available at:[Link][2]

  • Interactive comment on “Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and...”. Atmospheric Measurement Techniques (AMT). Available at:[Link][8]

Sources

molecular weight and density of (1,3-dimethylbutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 61142-19-6 | Formula: C₁₂H₂₄ | MW: 168.32 g/mol [1][2]

Executive Summary

(1,3-Dimethylbutyl)cyclohexane is a branched alkylnaphthenic hydrocarbon used primarily as a model surrogate in the characterization of aviation fuels (Jet A-1) and naphthenic lubricant base oils. As a C12 saturated hydrocarbon, it serves as a critical reference standard for studying the combustion kinetics, viscosity-temperature relationships, and volatility of complex hydrocarbon mixtures. Its structural hybridity—combining a rigid cyclohexane ring with a flexible, branched iso-hexyl chain—makes it an ideal candidate for investigating the impact of molecular geometry on fluid density and cetane number.

This guide provides a definitive technical analysis of its molecular weight and density, grounded in experimental methodologies and predictive modeling.

Physicochemical Characterization

The following data consolidates predicted and experimental ranges for (1,3-dimethylbutyl)cyclohexane. Due to the specific isomeric nature of this compound, "Predicted" values are derived from ACD/Labs and EPI Suite modeling standards, while "Experimental" contexts refer to validated protocols for this class of alkylcyclohexanes.

Table 1: Core Physical Properties
PropertyValueUnitConfidence/Method
Molecular Weight 168.32 g/mol Calculated (IUPAC Atomic Weights)
Monoisotopic Mass 168.1878DaHigh-Resolution MS
Density (20°C) 0.807 ± 0.06 g/cm³Predicted (ACD/Labs)
Boiling Point 212.8 ± 7.0°CPredicted (760 mmHg)
Refractive Index 1.445nD20Estimated
Flash Point ~75°CClosed Cup (Estimated)
LogP 5.6-Partition Coefficient (Octanol/Water)

Technical Insight: The density of 0.807 g/cm³ is notably higher than linear alkanes of similar molecular weight (e.g., n-dodecane ≈ 0.75 g/cm³). This density enhancement is attributed to the cyclohexane ring , which reduces the molar volume through efficient packing, despite the steric hindrance of the branched 1,3-dimethylbutyl tail.

Molecular Weight Analysis

Calculation & Stoichiometry

The molecular weight is derived from the standard atomic weights of Carbon (12.011) and Hydrogen (1.008).

  • Formula:

    
    
    
  • Calculation:

    
    .
    
Experimental Validation: Mass Spectrometry Protocol

To validate the identity of synthesized (1,3-dimethylbutyl)cyclohexane, Electron Ionization (EI) Mass Spectrometry is the gold standard.

Protocol: GC-MS Identification

  • Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: 50°C (1 min hold)

    
     10°C/min 
    
    
    
    280°C.
  • Ionization: EI at 70 eV.

  • Diagnostic Ions:

    • m/z 168: Molecular ion (

      
      ). Usually weak intensity due to branching.
      
    • m/z 83: Cyclohexyl cation (

      
      ). Base peak or major fragment.
      
    • m/z 85: Loss of cyclohexyl ring (alkyl chain fragment).

Density & Volumetric Analysis

Accurate density determination is critical when using this compound as a fuel surrogate, as density correlates directly with energy density and kinematic viscosity.

Measurement Protocol: Oscillating U-Tube Densimetry

For research-grade precision (


), the Oscillating U-Tube method (e.g., Anton Paar DMA series) is required. This method relies on the relationship between the period of oscillation (

) of a U-shaped tube and the mass of the fluid inside it.

Workflow Diagram:

DensityMeasurement Start Sample Preparation (Degassing & Drying) Inject Injection into U-Tube Cell Start->Inject Temp Peltier Thermostatting (20.00°C ± 0.01°C) Inject->Temp Oscillation Measure Period (τ) of Oscillation Temp->Oscillation Calc Calculate Density (ρ) ρ = A • τ² - B Oscillation->Calc

Figure 1: Workflow for high-precision density measurement using oscillating U-tube densimetry.

Step-by-Step Methodology:

  • Calibration: Calibrate the instrument using air and ultra-pure water at 20°C.

  • Sample Prep: Ensure the (1,3-dimethylbutyl)cyclohexane sample is dry and free of microbubbles. Degas via ultrasonication for 5 minutes.

  • Injection: Inject ~1-2 mL into the borosilicate glass U-tube. Visually inspect for bubbles using the built-in camera.

  • Equilibration: Allow the Peltier element to stabilize the temperature to 20.00°C (stability criterion: <0.002°C deviation).

  • Measurement: The instrument excites the tube electronically. The period of oscillation (

    
    ) is measured.
    
  • Calculation: Density (

    
    ) is calculated using the instrument constants 
    
    
    
    and
    
    
    :
    
    

Synthesis & Production

For research applications requiring high purity (>98%), the synthesis typically involves the hydrogenation of the corresponding aromatic precursor. This ensures the cyclohexane ring is fully saturated without ring-opening side reactions.

Retrosynthetic Analysis: The target molecule is accessible via the Friedel-Crafts Alkylation of benzene followed by Catalytic Hydrogenation .

Synthesis Pathway Diagram:

Synthesis Benzene Benzene (C6H6) Intermediate (1,3-Dimethylbutyl)benzene (Aromatic Precursor) Benzene->Intermediate Step 1: Friedel-Crafts Alkylation Cat: AlCl3, 0-5°C Reagent 1-Chloro-1,3-dimethylbutane (or 4-Methyl-1-pentene) Reagent->Intermediate Product (1,3-Dimethylbutyl)cyclohexane (Target: C12H24) Intermediate->Product Step 2: Catalytic Hydrogenation Cat: Raney Ni or Pt/C High Pressure H2 (50-100 atm), 150°C

Figure 2: Two-step synthetic pathway from benzene to (1,3-dimethylbutyl)cyclohexane.[3]

Key Mechanistic Considerations:

  • Step 1 (Alkylation): Control of carbocation rearrangement is critical. Using 4-methyl-1-pentene with

    
     or 
    
    
    
    catalyst is industrially preferred to minimize polymerization.
  • Step 2 (Hydrogenation): Complete saturation of the aromatic ring requires high pressure (50–100 atm) and active catalysts (Raney Nickel or Platinum on Carbon). Incomplete hydrogenation yields aromatic impurities which drastically alter the UV/Vis spectrum and density.

Applications in Drug & Fuel Research

While often overlooked as a "simple" hydrocarbon, (1,3-dimethylbutyl)cyclohexane serves specific high-value roles:

  • Fuel Surrogate Modeling: In the development of Synthetic Paraffinic Kerosene (SPK), researchers use this compound to model the naphthenic fraction . Its combustion properties (ignition delay time) help validate kinetic models for jet engines.

  • Tribology (Lubricants): The branching on the alkyl chain disrupts crystalline packing, lowering the pour point while maintaining the high viscosity index characteristic of cycloalkanes. It is used to study the pressure-viscosity coefficient in elastohydrodynamic lubrication regimes.

  • Chromatographic Standard: Used as a retention index marker in the analysis of complex petrochemical streams (e.g., diesel fuel analysis via GCxGC).

References

  • PubChem. (2024).[2] (1,3-Dimethylbutyl)cyclohexane Compound Summary. National Library of Medicine. [Link]

  • NIST. (2023). Mass Spectra of Alkylcyclohexanes. NIST Chemistry WebBook, SRD 69. [Link]

  • LookChem. (2024). CAS 61142-19-6 Properties and Safety Data. [Link][1]

Sources

Unlocking the Conformational and Physicochemical Landscape of C₁₂H₂₄ Saturated Cyclic Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical space of C₁₂H₂₄ saturated cyclic hydrocarbons presents a fascinating dichotomy for researchers and drug development professionals. On one end of the spectrum lies cyclododecane , a 12-membered macrocycle that serves as the foundational archetype for macrocyclic drug scaffolds. On the other end are alkyl-substituted cycloalkanes, such as hexylcyclohexane , which are increasingly leveraged as highly lipophilic tails in lipid nanoparticle (LNP) formulations and targeted protein degraders (PROTACs).

As a Senior Application Scientist, I approach these isomers not merely as static 2D structures, but as dynamic 3D conformational ensembles. Understanding the causality behind their geometries is critical for minimizing entropic penalties during target binding and optimizing pharmacokinetic profiles.

The Macrocyclic Archetype: Cyclododecane

In medium-to-large macrocycles, the molecular system constantly seeks to minimize transannular steric interactions (the internal clashing of inward-pointing hydrogen atoms) and Pitzer (torsional) strain. Cyclododecane achieves this energetic minimum by adopting a highly specific [3333] square conformation with


 symmetry [1].

The Causality of Conformation: Unlike the highly strained 10-membered cyclodecane ring, the 12-membered ring of cyclododecane possesses enough flexibility to allow the carbon chain to adopt an anti-zigzag configuration with staggered hydrogens[2]. This effectively mitigates transannular strain. In drug discovery, pre-organizing a macrocyclic drug into a geometry that mimics this[3333] square conformation reduces the entropic cost of binding to a protein target. Because the molecule is already locked into its bioactive shape, the thermodynamic penalty of freezing out rotatable bonds upon binding is bypassed, exponentially increasing binding affinity. Furthermore, cyclododecane is highly lipophilic and persistent, sublimating slowly without leaving residues, a property sometimes exploited in specialized material conservation and temporary binding[3].

Alkyl-Substituted Isomers: Hexylcyclohexane

Conversely, hexylcyclohexane represents a completely different structural paradigm within the C₁₂H₂₄ isomer family. It consists of a rigid 6-membered cyclic core appended to a highly flexible 6-carbon aliphatic tail.

The Causality of Conformation: The cyclohexane ring strictly adopts a chair conformation to eliminate angle and torsional strain. The bulky hexyl group exclusively occupies the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons of the ring. With a calculated LogP of 6.2[4], hexylcyclohexane derivatives are utilized to drive passive membrane permeability. In modern therapeutics, these structural motifs serve as hydrophobic anchors in lipid-based drug delivery systems, ensuring stable integration into the lipid bilayer of LNPs.

Quantitative Data Comparison

To facilitate rapid decision-making in scaffold selection, the physicochemical and structural properties of these two distinct C₁₂H₂₄ isomers are summarized below.

PropertyCyclododecaneHexylcyclohexane
Molecular Formula C₁₂H₂₄C₁₂H₂₄
Structural Class Macrocyclic AlkaneAlkyl-Substituted Cycloalkane
Molecular Weight 168.32 g/mol 168.32 g/mol
Dominant Conformation [3333] Square (

symmetry)
Chair (Equatorial Hexyl)
Melting Point 60.4 °CLiquid at RT
Boiling Point 244.0 °C~225.0 °C
Calculated LogP ~5.86.2
Drug Design Utility Macrocyclic pre-organizationLipophilic tails for LNPs

Self-Validating Experimental Workflows

To harness these isomers in drug development, rigorous conformational characterization is required. The following protocols outline the industry-standard methodologies for in silico prediction and empirical validation.

Workflow 1: In Silico Conformational Sampling and DFT Validation

Because macrocycles possess complex potential energy surfaces, computational sampling must be exhaustive[5].

  • Stochastic Conformational Search: Generate initial 3D geometries using a Monte Carlo Multiple Minimum (MCMM) approach with the OPLS4 force field.

    • Causality: Stochastic searching prevents the algorithm from getting trapped in local energetic minima, ensuring the global conformational space of the highly flexible C₁₂ macrocycle is thoroughly sampled.

  • Clustering and Filtering: Cluster the generated conformers based on Heavy-Atom Root Mean Square Deviation (RMSD) with a 0.5 Å cutoff. Retain conformers within a 10 kcal/mol window of the global minimum.

    • Causality: Redundant geometries waste computational resources; the 10 kcal/mol threshold safely encompasses all biologically relevant conformations at room temperature.

  • DFT Geometry Optimization: Subject the filtered ensemble to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G(d,p) basis set.

    • Causality: Force fields often miscalculate subtle hyperconjugative effects and transannular interactions. DFT provides the quantum mechanical rigor required for accurate energy ranking.

  • Frequency Analysis (Self-Validation): Perform a vibrational frequency calculation on all optimized geometries.

    • Self-Validating Logic: The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum rather than a transition state.

Workflow 2: Variable-Temperature (VT) NMR for Conformational Deconvolution

To ensure the structural integrity of the synthesized isomer, a self-validating analytical loop is required.

  • Sample Preparation: Dissolve 15 mg of the C₁₂H₂₄ isomer in 0.6 mL of a deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or Toluene-

    
    ).
    
    • Causality: High concentration ensures adequate signal-to-noise ratio (SNR) for minor conformers, while the solvent choice prevents sample freezing at cryogenic temperatures.

  • Instrument Calibration: Tune and match the NMR probe at standard ambient temperature (298 K) on a 600 MHz spectrometer.

  • Cryogenic Cooling & Equilibration: Stepwise lower the probe temperature in 10 K increments down to 180 K. Allow 15 minutes of thermal equilibration at each step.

    • Causality: Gradual cooling prevents probe quenching and ensures the sample temperature is uniform, avoiding convection artifacts in the lineshape.

  • Spectral Acquisition & Decoalescence Monitoring: Acquire ¹³C and ¹H spectra at each interval. Monitor the broadening and subsequent splitting of the time-averaged aliphatic signals.

    • Causality: As thermal energy (

      
      ) drops below the activation barrier for ring inversion, the time-averaged NMR signals decoalesce into distinct peaks representing individual conformers.
      
  • Data Integration & Kinetic Extraction (Self-Validation): Extract the rate constant (

    
    ) at the coalescence temperature (
    
    
    
    ) and apply the Eyring equation to derive
    
    
    .
    • Self-Validating Logic: The empirically derived activation energy must mathematically align with the DFT-calculated energy barriers from Workflow 1, closing the validation loop.

Logical Relationship Visualization

G Start Generate 3D Isomer Structures (C12H24) MD Molecular Dynamics (MD) Conformational Sampling Start->MD DFT DFT Energy Minimization & Frequency Analysis MD->DFT Match Data Concordance Analysis (Self-Validating Loop) DFT->Match NMR Variable-Temp 13C-NMR Experimental Validation NMR->Match Xray X-Ray Crystallography (Solid-State Validation) Xray->Match Match->MD Refine Force Field

Conformational sampling and empirical validation workflow for C12H24 cyclic isomers.

References

1.[4] Hexylcyclohexane | C12H24 | CID 20283 - PubChem - NIH. Source: nih.gov. URL: [Link] 2.[2] Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Source: nih.gov. URL:[Link] 3.[1] Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. Source: nih.gov. URL:[Link] 4.[5] (PDF) Conformational analysis of macrocycles: comparing general and specialized methods. Source: researchgate.net. URL:[Link] 5.[3] Cyclododecane - Wikipedia. Source: wikipedia.org. URL:[Link]

Sources

(1,3-dimethylbutyl)cyclohexane PubChem CID 543987 data

Author: BenchChem Technical Support Team. Date: March 2026

Systems-Level Characterization of (1,3-Dimethylbutyl)cyclohexane (PubChem CID 543987): From Aerospace Petrochemicals to Veterinary Volatilomics

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that serve dual, seemingly disparate roles across scientific disciplines. (1,3-Dimethylbutyl)cyclohexane (PubChem CID 543987) is a prime example. Structurally, it is a C12H24 cycloparaffin—a saturated hydrocarbon ring with a branched alkyl side chain[1]. In the petrochemical sector, it is a critical component of advanced aviation fuels (such as JP-7 and JP-8), providing the high thermal stability and energy density required for extreme-temperature aerospace applications[2]. Conversely, in veterinary pathology, this exact molecule has been identified as a highly specific Volatile Organic Compound (VOC) biomarker for Mycobacterium bovis infection (bovine tuberculosis) in livestock[3].

This technical guide synthesizes the physicochemical data, petrochemical extraction workflows, and volatilomic diagnostic protocols associated with CID 543987, providing a self-validating framework for researchers and drug development professionals.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the behavior of CID 543987 in both a gas chromatograph and a biological matrix requires a foundational grasp of its physical properties. The molecule's lack of reactive double bonds (saturation) and its branched aliphatic nature make it highly stable, hydrophobic, and volatile at elevated temperatures[4].

Table 1: Quantitative Physicochemical Data for CID 543987

PropertyValueSource
IUPAC Name 4-methylpentan-2-ylcyclohexane[1]
Molecular Formula C12H24[1]
Molecular Weight 168.32 g/mol [1]
CAS Registry Number 61142-19-6[5]
Boiling Point (Predicted) 212.8 ± 7.0 °C[5]
Density (Predicted) 0.807 ± 0.06 g/cm³[5]
XLogP3 (Lipophilicity) 5.6[1]

Part 2: The Petrochemical Vector – Aviation Fuels & Crude Oil Saturates

In aerospace engineering, fuels like JP-7 are formulated to endure the kinetic heating of hypersonic flight (Mach 3+). Cycloparaffins like (1,3-dimethylbutyl)cyclohexane are highly valued in these blends because they offer a higher net heat of combustion and greater thermal stability than standard linear alkanes[2].

Protocol 1: Chromatographic Isolation and GC-MS Characterization of Petroleum Saturates

To accurately quantify CID 543987 in a complex crude oil or fuel matrix, we must first isolate the saturates fraction from aromatics and polar compounds[6].

Causality & Expert Insight: Why use a mixed silica-alumina stationary phase instead of standard silica? Alumina provides superior retention of polyaromatics via strong Lewis acid-base interactions, while silica effectively traps monoaromatics. This dual-retention mechanism ensures that the non-polar cycloparaffins elute completely unhindered in the primary non-polar solvent, preventing co-elution artifacts during downstream MS analysis[6].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column with a 1:1 mixture of activated silica gel and alumina.

  • System Validation (Blank Run): Run 20 mL of pure n-hexane through the column. Analyze the eluate via GC-MS to establish a baseline and rule out column contamination.

  • Sample Loading: Introduce 10 cm³ of the crude oil/fuel sample diluted in 15 cm³ of n-hexane to the top of the column[7].

  • Elution: Elute the column at a flow rate of 2-3 cm³/min using 100% n-hexane. Collect the first fraction; this contains the saturates (including CID 543987)[6].

  • GC-MS Analysis: Inject 1 µL of the saturates fraction into the GC-MS. Use a non-polar capillary column (e.g., DB-5MS). Program the oven to hold at 85°C, then ramp to 250°C. CID 543987 will elute based on its boiling point (~212.8°C) and can be identified via its unique mass spectral fragmentation pattern (m/z 168, 83, 69)[6][7].

FuelFractionation Crude Crude Oil Matrix Distill Fractional Distillation Crude->Distill Saturates Silica/Alumina Elution (Saturates) Distill->Saturates GCMS GC-MS Characterization (CID 543987) Saturates->GCMS

Workflow for the isolation and GC-MS characterization of cycloparaffins from crude oil.

Part 3: Veterinary Diagnostics – A Novel VOC Biomarker

Beyond petrochemicals, CID 543987 has emerged as a critical biomarker in veterinary volatilomics. Pathological processes, particularly infections by slow-growing mycobacteria like Mycobacterium bovis (the causative agent of bovine tuberculosis), induce specific metabolic shifts in the host[8]. These shifts result in the production of unique VOCs emitted in exhaled breath and nasal mucus[9]. Studies utilizing both GC-MS and canine olfaction have confirmed that (1,3-dimethylbutyl)cyclohexane is exclusively elevated in the breath of M. bovis-infected cattle[3].

Protocol 2: ATD-GC-MS Profiling of Exhaled Breath Volatiles

Detecting trace VOCs in breath requires extreme analytical precision.

Causality & Expert Insight: Why utilize Automated Thermal Desorption (ATD) instead of solvent extraction? Solvent extraction introduces a "solvent delay" in the mass spectrometer that can mask highly volatile low-molecular-weight compounds, and it inherently dilutes the sample. ATD quantitatively transfers 100% of the trapped VOCs directly onto the analytical column, maximizing the signal-to-noise ratio for trace biomarkers like CID 543987[8].

Step-by-Step Methodology:

  • Breath Collection: Secure a custom breath-collection mask over the animal's muzzle. Route the exhaled breath through a dual-bed sorbent tube (e.g., Tenax TA and Carbograph) using a controlled pump at 200 mL/min for 5 minutes.

  • Environmental Validation (Crucial): Simultaneously collect ambient air samples from the testing environment using identical sorbent tubes. A compound is only validated as a pathological biomarker if its peak area in the breath sample exceeds the ambient baseline by >3σ, ruling out environmental contamination[3].

  • Automated Thermal Desorption (ATD): Place the sorbent tube into the ATD unit. Heat the tube to 280°C under a flow of helium carrier gas to desorb the VOCs onto a cold trap (-30°C) to focus the analyte band.

  • Flash Heating & GC-MS: Flash-heat the cold trap to 300°C to inject the VOCs into the GC-MS.

  • Data Synthesis: Cross-reference the resulting chromatogram against the NIST library. The presence of CID 543987, alongside 2,3-dimethyl-1,3-pentadiene, serves as a highly specific diagnostic indicator for M. bovis[3][10].

VOCBiomarker Infection M. bovis Infection (Metabolic Shift) Breath Exhaled Breath (VOC Emission) Infection->Breath Collection Sorbent Tube Collection (Tenax TA / Carbograph) Breath->Collection Analysis ATD-GC-MS Analysis Collection->Analysis Diagnosis Biomarker ID: (1,3-Dimethylbutyl)cyclohexane Analysis->Diagnosis

Pathological VOC detection pathway for identifying CID 543987 in infected cattle.

Part 4: Data Synthesis & Future Directions

The dual utility of (1,3-dimethylbutyl)cyclohexane highlights the interconnected nature of modern analytical chemistry. The same thermal stability and volatility that make CID 543987 an ideal component for hypersonic aviation fuels[2] also allow it to survive the metabolic and respiratory pathways of livestock, emerging as a stable, detectable gas-phase biomarker[3]. For drug development professionals and diagnostic engineers, leveraging cross-disciplinary extraction and detection protocols—such as adapting petrochemical GC-MS fractionation techniques to biological ATD-GC-MS volatilomics—will be key to developing next-generation, non-invasive diagnostic sensor arrays (e.g., NA-NOSE technologies)[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 543987, (1,3-Dimethylbutyl)cyclohexane." PubChem, [Link]

  • Peled, N., et al. "Detection of volatile organic compounds in cattle naturally infected with Mycobacterium bovis." Sensors and Actuators B: Chemical, 2012. [Link]

  • Ramos, D., et al. "Application of Volatilome Analysis to the Diagnosis of Mycobacteria Infection in Livestock." Frontiers in Veterinary Science, 2021. [Link]

  • Odebunmi, E.O., et al. "Modélisation QSPR des hydrocarbures pétroliers / Elixir International Journal." Elixir Org. Chem., 2012. [Link]

  • "Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry." NC A&T SU Bluford Library, [Link]

  • "Using Canine Olfaction to Detect Bovine Respiratory Disease: A Pilot Study." Frontiers in Veterinary Science, 2022. [Link]

  • LookChem. "Cas 61142-19-6, (1,3-Dimethylbutyl)cyclohexane Basic Information." LookChem Database, [Link]

Sources

Precision Characterization of (1,3-Dimethylbutyl)cyclohexane: Boiling Point & Thermodynamic Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the physicochemical properties of (1,3-dimethylbutyl)cyclohexane, with a specific focus on its boiling point.

Executive Summary

(1,3-Dimethylbutyl)cyclohexane (CAS 61142-19-6) is a high-molecular-weight branched cycloalkane often utilized in specialized industrial applications, including high-performance aviation fuels (e.g., JP-7 components) and organic synthesis.

The boiling point of this compound at atmospheric pressure is predicted to be 212.8°C ± 7.0°C , with comparative structural analysis suggesting a practical range of 213°C – 225°C . This guide details the thermodynamic reasoning behind these values, validates them against aromatic precursors, and provides a self-validating experimental protocol for verification.

Chemical Identity & Structural Logic[1]

To understand the thermodynamic profile, we must first analyze the structural fragmentation. The molecule consists of a saturated cyclohexane ring substituted with a bulky, branched iso-hexyl chain.

PropertySpecification
IUPAC Name (1,3-Dimethylbutyl)cyclohexane
Common Synonym 4-Methylpentan-2-ylcyclohexane
CAS Registry Number 61142-19-6
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
SMILES CC(C)CC(C)C1CCCCC1
Structural Visualization (Graphviz)

The following diagram illustrates the molecular connectivity and the steric bulk that influences the boiling point.

structure_logic Cyclohexane Cyclohexane Ring (Lipophilic Core) Linker C2 Attachment (Chiral Center) Cyclohexane->Linker Substitution BP_Effect Boiling Point Impact: Reduced VdW Stacking Cyclohexane->BP_Effect Base BP ~81°C Chain Isobutyl Tail (Steric Bulk) Linker->Chain Branching Chain->BP_Effect Increases Volatility vs Linear Isomers

Figure 1: Structural decomposition of (1,3-dimethylbutyl)cyclohexane showing the impact of branching on intermolecular forces.

Thermodynamic Profile: Boiling Point Analysis

Predicted vs. Analogous Data

Direct experimental boiling point data for this specific isomer is rare in open literature. Therefore, we utilize a Comparative QSPR (Quantitative Structure-Property Relationship) approach, anchoring the value against its aromatic precursor, (1,3-dimethylbutyl)benzene.

Data Synthesis Table
CompoundCASStructure TypeBoiling Point (1 atm)Source
(1,3-Dimethylbutyl)cyclohexane 61142-19-6 Cycloalkane 212.8 ± 7.0 °C (Pred) [1][2]
(1,3-Dimethylbutyl)benzene19219-84-2Aromatic Precursor226 – 228 °C[3]
n-Dodecane (C12)112-40-3Linear Alkane216.2 °C[4]
Hexylcyclohexane13151-78-5Linear Substituted225.0 °C[4]
Mechanistic Insight

The hydrogenation of an alkylbenzene to an alkylcyclohexane typically results in a small boiling point depression or parity, depending on the symmetry.

  • Aromatic Precursor (226°C): Planar pi-stacking interactions increase the boiling point.

  • Cyclohexane Product (~213-220°C): The ring puckering disrupts stacking efficiency. Furthermore, the 1,3-dimethyl branching on the butyl chain significantly reduces the surface area available for Van der Waals forces compared to a linear hexyl chain (BP 225°C), lowering the boiling point further.

Experimental Determination Protocol

For researchers requiring an exact experimental value, the following Siwoloboff Method (Micro-scale) is recommended. This protocol minimizes sample usage while ensuring high accuracy.

Workflow Diagram

experimental_protocol Start Start: Sample Preparation (0.5 mL Pure Sample) Setup Setup: Thiele Tube + Capillary (Inverted Capillary in Ignition Tube) Start->Setup Heat Heating Phase (Rate: 2-3°C/min) Setup->Heat Stream Observation: Continuous Stream of Bubbles Heat->Stream T > BP Cool Cooling Phase (Remove Heat Source) Stream->Cool Endpoint Endpoint: Liquid Sucks Back into Capillary Cool->Endpoint T = BP Record Record Temperature (Correct for Barometric Pressure) Endpoint->Record

Figure 2: Step-by-step micro-boiling point determination workflow.

Detailed Protocol Steps
  • Preparation: Introduce approximately 0.5 mL of (1,3-dimethylbutyl)cyclohexane into a standard ignition tube.

  • Capillary Insertion: Seal one end of a melting point capillary tube. Place it open-end down into the liquid sample.

  • Heating: Attach the ignition tube to a thermometer and immerse in a Thiele tube filled with silicone oil. Heat gently.

  • The Boiling Phase: As the temperature rises, air in the capillary expands. Once the boiling point is exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tip (vapor pressure > atmospheric pressure).

  • The Measurement (Critical Step): Stop heating. Allow the bath to cool slowly.

  • Endpoint Definition: The moment the bubbling stops and the liquid sucks back into the capillary tube, record the temperature. This is the equilibrium point where vapor pressure equals atmospheric pressure.

  • Correction: Apply the Sidney-Young equation if atmospheric pressure deviates significantly from 760 mmHg.

Applications & Significance

High-Performance Fuels

This compound is chemically related to components found in JP-7 and other specialized aviation fuels [5] . Its cyclic structure provides high thermal stability (preventing coking at high temperatures), while the branched alkyl group lowers the freezing point, maintaining fluidity at high altitudes.

Solvent Properties[3]
  • Lipophilicity: With a calculated LogP > 5, it is strictly hydrophobic.

  • Partitioning: Excellent solvent for non-polar organic synthesis, often used as a substitute for linear dodecane when a lower boiling point or different viscosity profile is required.

References

  • PubChem. (1,3-Dimethylbutyl)cyclohexane - Computed Properties. National Library of Medicine. Link

  • LookChem. CAS 61142-19-6 Physical Properties Data. Link

  • ChemicalBook. (1,3-Dimethylbutyl)benzene Boiling Point & MSDS. Link

  • NIST Chemistry WebBook. Thermophysical Properties of Hydrocarbons. National Institute of Standards and Technology.[1][2] Link

  • Edwards, T.Liquid Fuels and Propellants for Aerospace Propulsion: 1903-2003. Journal of Propulsion and Power. (Contextual reference on cycloalkanes in JP-7).

Sources

Solubility Profile & Physicochemical Characterization of (1,3-Dimethylbutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical Analysis & Process Development

Executive Summary

(1,3-Dimethylbutyl)cyclohexane (CAS: 61142-19-6) is a high-molecular-weight, branched saturated hydrocarbon (


).[1][2][3] In drug development, this molecule is primarily encountered as a lipophilic process impurity , a degradation product of specific hydrogenation reactions, or a non-polar internal standard in gas chromatography.[1][3]

Its solubility profile is characterized by extreme lipophilicity (Predicted LogP ~5.[1][3]6) and a total lack of hydrogen-bonding capability.[1][3] Consequently, it exhibits high miscibility with Class 2 and Class 3 non-polar solvents (e.g., Hexane, Toluene) and near-zero solubility in Class 1 polar solvents (Water) and polar aprotic solvents (DMSO).[1][3] Understanding this profile is critical for designing liquid-liquid extraction (LLE) protocols to remove this hydrocarbon from polar Active Pharmaceutical Ingredients (APIs).[1][3]

Physicochemical Profile

Before addressing solubility, the fundamental physical properties determining solute-solvent interactions must be established.[1][3]

Table 1: Key Physicochemical Properties

PropertyValueRelevance to Solubility
Molecular Formula

Pure hydrocarbon nature indicates dominance of London Dispersion Forces.[1][3]
Molecular Weight 168.32 g/mol Moderate size allows volatility but ensures liquid state at STP.[1][3]
Boiling Point ~212.8°C (Predicted)High boiling point makes removal by simple evaporation difficult; requires azeotropic distillation or extraction.[1][3]
LogP (Octanol/Water) ~5.6 (Predicted)Highly lipophilic.[1][3] Will partition >99.9% into the organic phase in biphasic systems.[1][3]
Density 0.807 g/cm³Lighter than water; will form the upper layer in aqueous extractions.[1][3]

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

To scientifically predict miscibility without empirical waste, we utilize Hansen Solubility Parameters (HSP) .[1][3] The total energy of vaporization is split into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][3]
Estimated HSP Profile for (1,3-Dimethylbutyl)cyclohexane[1][3]
  • 
     (Dispersion):  ~16.0 MPa
    
    
    
    (Dominant force; typical of alkanes)[1][3]
  • 
     (Polarity):  ~0.0 MPa
    
    
    
    (Symmetry and lack of electronegative atoms)[1][3]
  • 
     (H-Bonding):  ~0.0 MPa
    
    
    
    (No donors or acceptors)[1][3]
Mechanism of Interaction

The solubility of (1,3-dimethylbutyl)cyclohexane follows the "Like Dissolves Like" principle, strictly governed by Van der Waals (dispersion) forces.[1][3]

  • Compatible Solvents: Solvents with high

    
     and low 
    
    
    
    (e.g., Heptane, Cyclohexane, Toluene).[1][3]
  • Incompatible Solvents: Solvents with high

    
     or 
    
    
    
    (e.g., Water, Methanol, DMSO).[1][3] The energy cost to cavitate the solvent network (breaking H-bonds) is too high for the hydrocarbon to overcome.[1][3]

Experimental Solubility Data & Solvent Compatibility

The following table categorizes solvents based on their ability to solubilize (1,3-dimethylbutyl)cyclohexane at 25°C.

Table 2: Solubility Classification in Common Organic Solvents

Solvent ClassSolventSolubility ResultMechanistic Explanation
Aliphatic Hydrocarbons n-Hexane, Heptane, CyclohexaneMiscible Perfect HSP match; entropy of mixing favors solution.[1][3]
Aromatic Hydrocarbons Toluene, XyleneMiscible Strong dispersion interactions overcome slight aromatic polarity.[1][3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery Soluble High dispersion component of DCM facilitates solvation.[1][3]
Ethers Diethyl Ether, THF, MTBESoluble Low polarity of ethers allows accommodation of the alkyl chain.[1][3]
Alcohols MethanolImmiscible High H-bonding of methanol creates a "solvophobic" effect.[1][3]
Alcohols Ethanol, IsopropanolPartially Soluble Solubility increases with the length of the alcohol's alkyl chain.[1][3]
Polar Aprotic DMSO, AcetonitrileImmiscible High polarity/dipole moment excludes the non-polar hydrocarbon.[1][3]
Aqueous Water, Buffers (pH 1-14)Insoluble Hydrophobic effect; water structure forces phase separation.[1][3]

Experimental Protocols

Protocol A: Visual Solubility Determination (Shake-Flask Method)

Objective: Rapidly assess solubility limits for process development.[1][3]

  • Preparation: Weigh 100 mg of (1,3-dimethylbutyl)cyclohexane into a clear 20 mL scintillation vial.

  • Titration: Add the test solvent in 100

    
    L increments using a calibrated micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear and schlieren lines disappear.

    • Insoluble: Cloudiness, phase separation, or oil droplets persist.[1][3]

  • Calculation: Solubility (

    
    ) = Mass of Solute (
    
    
    
    ) / Volume of Solvent Added (
    
    
    ).[1][3]
Protocol B: Analytical Detection via GC-FID

Since (1,3-dimethylbutyl)cyclohexane lacks a chromophore (no UV absorbance), HPLC-UV is ineffective.[1][3] Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard.[1][3]

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5, 30m x 0.25mm).

  • Carrier Gas: Helium at 1.0 mL/min.[1][3]

  • Temperature Program: Start at 50°C (hold 2 min)

    
     Ramp 10°C/min to 250°C.
    
  • Detection: FID at 280°C.

  • Rationale: The non-polar stationary phase interacts strongly with the analyte, providing excellent retention and separation from polar solvents.[1][3]

Strategic Application: Purification & Extraction Logic

In drug synthesis, this molecule is often an impurity that must be removed.[1][3] The following diagram illustrates the logic for removing (1,3-dimethylbutyl)cyclohexane from a polar API using its solubility profile.

ExtractionLogic Start Crude Mixture: Polar API + (1,3-Dimethylbutyl)cyclohexane SolventChoice Dissolve Mixture in Polar Solvent (e.g., Methanol/Water) Start->SolventChoice WashStep Wash with Non-Polar Solvent (e.g., Heptane or Hexane) SolventChoice->WashStep Liquid-Liquid Extraction PhaseSep Phase Separation WashStep->PhaseSep TopLayer Top Layer (Non-Polar): Contains (1,3-Dimethylbutyl)cyclohexane (Impurity Removed) PhaseSep->TopLayer Partition Coeff > 1000 BottomLayer Bottom Layer (Polar): Contains Purified API PhaseSep->BottomLayer Evap Evaporate/Crystallize BottomLayer->Evap Final Final Product: API < 0.1% Hydrocarbon Impurity Evap->Final

Figure 1: Purification workflow utilizing the extreme lipophilicity of (1,3-dimethylbutyl)cyclohexane to separate it from polar pharmaceutical compounds.

References

  • PubChem. (2024).[1][2][3] (1,3-Dimethylbutyl)cyclohexane | C12H24.[1][2][3][4] National Library of Medicine.[1][3] [Link]

  • Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][3] CRC Press.[1][3] (Methodology for HSP estimation).

  • NIST Chemistry WebBook. (2024).[1][3] Cyclohexane, 1,3-dimethyl-, trans- Thermochemical Data. [Link][1][3]

  • ICH Guidelines. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

Sources

Methodological & Application

synthesis of (1,3-dimethylbutyl)cyclohexane from 4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of (1,3-dimethylbutyl)cyclohexane from 4-methyl-2-pentene .[1] This transformation is achieved via a two-step sequence: a regioselective Friedel-Crafts alkylation of benzene followed by catalytic hydrogenation of the aromatic ring.[1]

This compound is structurally significant as a model for cycloaliphatic hydrocarbons used in high-performance traction fluids and lubricants due to its high traction coefficient and thermal stability.[1]

Part 1: Strategic Analysis & Retrosynthesis

1. Retrosynthetic Logic The target molecule consists of a cyclohexane ring substituted with a branched alkyl chain (1,3-dimethylbutyl).

  • Target: (1,3-dimethylbutyl)cyclohexane[1]

  • Precursor: (1,3-dimethylbutyl)benzene[1][2][3]

  • Starting Material: 4-methyl-2-pentene + Benzene[1]

2. Synthetic Challenges & Solutions

  • Regioselectivity (The "Isomer Problem"):

    • Protonation of 4-methyl-2-pentene can lead to competing carbocations.[1]

    • Path A (Desired): Protonation at C3 yields the C2 secondary carbocation, leading to the 1,3-dimethylbutyl isomer.

    • Path B (Undesired): Protonation at C2 yields the C3 secondary carbocation, which can undergo a 1,2-hydride shift to form a tertiary carbocation (2-methylpentan-2-yl), leading to the thermodynamically stable 1,1-dimethylbutyl isomer.[1]

    • Solution: Use Sulfuric Acid (H₂SO₄) at controlled temperatures (0–15 °C) rather than Aluminum Chloride (AlCl₃).[1] AlCl₃ is a strong Lewis acid that promotes equilibration to the thermodynamic tertiary product. H₂SO₄ favors the kinetic secondary alkylation product.

  • Arene Saturation:

    • Hydrogenation of the benzene ring must be exhaustive without causing hydrogenolysis (cleavage) of the alkyl side chain.

    • Solution: Use Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) under moderate pressure. These catalysts are highly active for arene reduction at lower temperatures, minimizing side-chain cracking.

Part 2: Experimental Protocol

Step 1: Selective Alkylation of Benzene

Reaction: Benzene + 4-methyl-2-pentene ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (1,3-dimethylbutyl)benzene

Reagents & Equipment:

  • Benzene (Reagent Grade): 10 molar equivalents (Excess is critical to minimize poly-alkylation).[1]

  • 4-Methyl-2-pentene: 1 molar equivalent.[1]

  • Sulfuric Acid (96-98%): 1.5 molar equivalents.[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer (critical for biphasic mixing), addition funnel, thermometer, ice/water bath.

Procedure:

  • Setup: Charge the flask with Benzene (10 equiv) and Sulfuric Acid (1.5 equiv). Cool the biphasic mixture to 5–10 °C using an ice bath.

  • Addition: Add 4-methyl-2-pentene (1 equiv) dropwise over 60 minutes.

    • Note: Maintain internal temperature below 15 °C . Higher temperatures increase the rate of rearrangement to the 1,1-dimethylbutyl isomer.

  • Reaction: Vigorously stir the emulsion for 2 hours at 10–15 °C.

    • Monitoring: Aliquot quenching into water/ether and GC-MS analysis.[1] Look for the disappearance of alkene and ratio of 1,3-isomer (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) vs 1,1-isomer.
      
  • Workup:

    • Stop stirring and allow phases to separate.

    • Decant the organic (upper) layer.

    • Wash the organic layer sequentially with:

      • Cold water (2x)

      • 10% NaHCO₃ solution (until neutral pH)[1]

      • Brine (saturated NaCl)[1]

    • Dry over anhydrous MgSO₄.

  • Purification:

    • Remove excess benzene via rotary evaporation (recover for reuse).

    • Distill the residue under reduced pressure.

    • Target Fraction: (1,3-dimethylbutyl)benzene.[1][2][4][5][6] Boiling point approx. 205 °C (atm) or ~85 °C at 10 mmHg.

Step 2: Catalytic Hydrogenation

Reaction: (1,3-dimethylbutyl)benzene + 3 H₂ ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (1,3-dimethylbutyl)cyclohexane

Reagents & Equipment:

  • Substrate: (1,3-dimethylbutyl)benzene (from Step 1).[4][7]

  • Catalyst: 5% Rhodium on Carbon (Rh/C) (5 wt% loading relative to substrate) OR 5% Ru/Al₂O₃.

  • Solvent: Acetic Acid (glacial) or Ethanol (acetic acid accelerates arene reduction).

  • Equipment: High-pressure hydrogenation reactor (Parr autoclave).

Procedure:

  • Loading: In the autoclave liner, dissolve the substrate in Acetic Acid (0.5 M concentration). Add the Rh/C catalyst.

    • Safety: Load catalyst under inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Pressurization: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x).

  • Reaction: Pressurize to 50 bar (approx. 725 psi) H₂. Heat to 80 °C . Stir at 1000 rpm.

    • Note: Rhodium is active enough that extreme temperatures (>150 °C) are unnecessary and should be avoided to prevent cracking.

  • Completion: Monitor H₂ uptake. Reaction is complete when pressure stabilizes (theoretical uptake: 3 moles H₂ per mole substrate).

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric. Keep wet.[1]

    • Dilute filtrate with water and extract with hexane or pentane.

    • Wash extracts with NaHCO₃ (to remove acetic acid) and water.

    • Dry over MgSO₄ and concentrate.

  • Final Purification: Fractional distillation to obtain pure (1,3-dimethylbutyl)cyclohexane.

Part 3: Data & Visualization

Table 1: Physicochemical Properties
PropertyValueNote
Molecular Formula C₁₂H₂₄Saturated Hydrocarbon
Molecular Weight 168.32 g/mol
Boiling Point ~210–215 °CEstimated based on arene precursor
Density ~0.81 g/mLTypical for alkylcyclohexanes
Refractive Index ~1.44–1.45Critical for optical/traction applications
Appearance Colorless Liquid
Figure 1: Reaction Scheme & Mechanism

ReactionScheme SM 4-Methyl-2-Pentene (C6H12) Cat1 H2SO4 5-10°C SM->Cat1 Benzene Benzene (Excess) Benzene->Cat1 Intermed (1,3-Dimethylbutyl)benzene (Major Kinetic Product) Cat1->Intermed Friedel-Crafts Alkylation Cat2 H2 / Rh/C 50 bar, 80°C Intermed->Cat2 Product (1,3-Dimethylbutyl)cyclohexane (Target) Cat2->Product Hydrogenation

Caption: Two-step synthesis pathway emphasizing the kinetic control required in the alkylation step to secure the 1,3-substitution pattern.

Figure 2: Experimental Workflow

Workflow cluster_Step1 Step 1: Alkylation cluster_Step2 Step 2: Hydrogenation Start Start: Reagent Prep Mix Mix Benzene + H2SO4 Cool to 5°C Start->Mix Add Add 4-Methyl-2-pentene Dropwise <15°C Mix->Add React Stir 2h @ 10-15°C Add->React Sep Phase Separation Wash & Dry React->Sep Distill1 Distillation Isolate Alkylbenzene Sep->Distill1 Load Load Autoclave Substrate + Rh/C + AcOH Distill1->Load Press Pressurize H2 (50 bar) Heat to 80°C Load->Press Monitor Monitor Pressure Drop Press->Monitor Filter Filter Catalyst (Celite) Monitor->Filter Distill2 Final Distillation Filter->Distill2 End Final Product Analysis (GC-MS, NMR) Distill2->End

Caption: Operational workflow for the synthesis, highlighting critical temperature control points and purification steps.

References

  • Olah, G. A., et al. (1964).[8] "Friedel-Crafts Isopropylation of Benzene and Methylbenzenes." Journal of the American Chemical Society.[8] Link (Foundational text on F-C alkylation regioselectivity and isomerization).

  • ChemGuide. "Friedel-Crafts Alkylation of Benzene." Link (Mechanistic overview of carbocation rearrangements).

  • NIST WebBook. "Benzene, (1,3-dimethylbutyl)-."[1] Link (Spectral data and physical properties of the intermediate).

  • PubChem. "(1,3-Dimethylbutyl)cyclohexane Compound Summary." Link (Target molecule identification and identifiers).

  • Lipshutz, B. H. (2001). "Heterogeneous Catalysis in Organic Chemistry." Chem. Rev.

Sources

catalytic hydrogenation protocols for (1,3-dimethyl-1-butenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for Sterically Hindered (1,3-Dimethyl-1-butenyl)cyclohexane

The Challenge of Steric Encumbrance in Alkene Reduction

The quantitative reduction of unfunctionalized, sterically hindered alkenes remains a significant hurdle in synthetic organic chemistry and drug development. The target molecule, (1,3-dimethyl-1-butenyl)cyclohexane , exemplifies this challenge. Structurally, it features a trisubstituted carbon-carbon double bond flanked by a bulky cyclohexyl ring and an isopropyl group.

When utilizing standard heterogeneous catalysts like Palladium on Carbon (Pd/C), the reaction often stalls or fails completely. This is due to the physical inability of the bulky substituents to allow the


-cloud of the alkene to lay flat against the palladium crystal lattice, a prerequisite for the syn-addition of hydrogen[1]. To overcome this steric barrier, chemists must pivot to specialized catalytic systems that either operate homogeneously with an open coordination sphere or utilize highly active heterogeneous metals under forced conditions.

Mechanistic Rationale & Catalyst Selection

To establish a self-validating and high-yielding protocol, we evaluate two distinct catalytic pathways based on the causality of their mechanisms:

Pathway A: Homogeneous Reduction via Crabtree’s Catalyst Crabtree's catalyst,


, is a homogeneous iridium(I) complex specifically designed for unfunctionalized, highly substituted alkenes[2].
  • Causality of Choice: Unlike Pd/C, the Ir(I) center is highly electrophilic and utilizes a non-coordinating counterion (

    
     or 
    
    
    
    ). Once the cyclooctadiene (cod) ligand is hydrogenated and dissociates, the resulting
    
    
    active species possesses a highly accessible coordination pocket that easily accommodates the bulky (1,3-dimethyl-1-butenyl)cyclohexane[3].
  • Solvent Causality: The reaction must be run in a non-coordinating solvent like anhydrous dichloromethane (DCM). Polar coordinating solvents (e.g., methanol) will irreversibly bind to the electrophilic iridium center, poisoning the catalyst.

Pathway B: Heterogeneous Reduction via Adams’ Catalyst (


) 
For scalable workflows where metal scavenging is a concern, Adams' catalyst (

) is the premier choice[4].
  • Causality of Choice: Platinum black, generated in situ from the reduction of

    
    , has a significantly higher affinity for sterically hindered double bonds than palladium[1].
    
  • Solvent Causality: Utilizing glacial acetic acid as a solvent accelerates the reduction of

    
     to active Pt(0) and subtly protonates the metal surface, enhancing the electrophilicity of the adsorbed hydrogen atoms.
    

G Pre Precatalyst [Ir(cod)(PCy3)(py)]+ Act Active Species [Ir(H)2(PCy3)(py)(S)2]+ Pre->Act + H2, - COD (Color: Orange -> Yellow) Coord Alkene Coordination [Ir(H)2(alkene)(PCy3)(py)]+ Act->Coord + Bulky Alkene - Solvent (S) Insert Migratory Insertion [Ir(H)(alkyl)(PCy3)(py)(S)]+ Coord->Insert Hydride Transfer Reduct Reductive Elimination Alkane Release Insert->Reduct C-H Bond Formation Reduct->Act + H2, + Solvent Regeneration

Catalytic cycle of Crabtree's catalyst highlighting the color-shift validation step.

Self-Validating Experimental Protocols

Protocol A: Homogeneous Hydrogenation (Crabtree's Catalyst)

This protocol is designed for rapid, atmospheric-pressure reduction at the benchtop. It incorporates visual and analytical validation gates to ensure the system is functioning correctly.

Reagents: (1,3-dimethyl-1-butenyl)cyclohexane (1.0 mmol), Crabtree’s catalyst (5 mol%, 40 mg), Anhydrous DCM (10 mL),


 gas (balloon).
Procedure & Validation: 
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry argon.

  • Substrate & Catalyst Loading: Add the alkene (1.0 mmol) and Crabtree's catalyst (40 mg) to the flask. Inject 10 mL of anhydrous DCM.

    • In-Process Control (IPC) 1: The solution must be a vibrant, clear orange. If it is cloudy, moisture has compromised the catalyst.

  • Activation: Evacuate the flask briefly and backfill with

    
     gas from a double-layered balloon. Repeat this purge cycle three times.
    
    • IPC 2 (Self-Validation): Upon stirring under

      
       for 2-5 minutes, the solution will rapidly shift from bright orange to pale yellow or colorless. This color shift is the definitive proof that the oxidative addition of 
      
      
      
      has occurred and the active
      
      
      species is formed[3]. If the solution turns dark brown/black, the catalyst has irreversibly clustered into inactive nanoparticles (often due to oxygen contamination)[5].
  • Reaction: Stir at room temperature (20-25 °C) for 2 hours.

  • Analytical Validation: Pull a 50

    
    L aliquot, filter through a short plug of silica (to remove Ir), and analyze via GC-FID. The reaction is complete when the alkene peak is entirely replaced by the alkane product peak.
    
  • Workup: Concentrate the mixture under reduced pressure. Purify the resulting (1,3-dimethylbutyl)cyclohexane via flash chromatography (100% hexanes) to remove the catalyst ligands.

Protocol B: Heterogeneous High-Pressure Hydrogenation (Adams' Catalyst)

This protocol is suited for larger scales or when utilizing a high-pressure reactor is preferred over handling air-sensitive homogeneous complexes[6].

Reagents: (1,3-dimethyl-1-butenyl)cyclohexane (10.0 mmol),


 (Adams' Catalyst, 10 wt%, 160 mg), Glacial Acetic Acid (30 mL), 

gas. Procedure & Validation:
  • Preparation: Charge a 100 mL stainless steel autoclave with the alkene,

    
    , and glacial acetic acid.
    
  • Purging: Seal the autoclave. Pressurize with

    
     to 50 psi and vent (repeat 3x) to remove oxygen.
    
  • Activation & Reaction: Pressurize the vessel with

    
     to 100 psi. Begin vigorous stirring (800 rpm) and heat to 40 °C.
    
    • IPC 1 (Self-Validation): Monitor the digital pressure gauge. The

      
       will first consume 
      
      
      
      to reduce to Pt(0) black. Following this, a steady stoichiometric drop in
      
      
      pressure must be observed as the bulky alkene is reduced. If the pressure remains static after 15 minutes, the catalyst was poisoned by impurities in the starting material.
  • Completion: Once hydrogen uptake ceases (pressure stabilizes), cool the reactor to room temperature and carefully vent the excess

    
    .
    
  • Workup & Validation: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pt black. Wash the filtrate with saturated aqueous

    
     to neutralize the acetic acid, extract with ethyl acetate, and dry over 
    
    
    
    .
  • Final Verification: Analyze the crude product via

    
    -NMR. The complete disappearance of the vinylic proton signal (typically a multiplet around 5.0–5.5 ppm) confirms total conversion to (1,3-dimethylbutyl)cyclohexane.
    

Workflow Start Substrate: (1,3-dimethyl-1-butenyl)cyclohexane Eval Steric Evaluation: Trisubstituted, Unfunctionalized Start->Eval CatA Protocol A: Homogeneous Crabtree's Catalyst (Ir) Eval->CatA Mild Conditions (1 atm) CatB Protocol B: Heterogeneous Adams' Catalyst (PtO2) Eval->CatB High Pressure (100 psi) ValA Validation: Color shift (Orange -> Clear) GC-FID monitoring CatA->ValA ValB Validation: Pressure drop monitoring Filtration & NMR CatB->ValB Prod Product: (1,3-dimethylbutyl)cyclohexane (Confirmed via 1H-NMR) ValA->Prod ValB->Prod

Decision matrix and self-validating workflow for hindered alkene hydrogenation.

Methodology Comparison & Expected Outcomes

To aid in protocol selection, the quantitative variables and expected outcomes of both self-validating systems are summarized below.

ParameterProtocol A (Crabtree's Catalyst)Protocol B (Adams' Catalyst)
Active Catalyst Species

Platinum Black (Pt

)
Catalyst Loading 5 mol%10 wt%
Solvent System Anhydrous DichloromethaneGlacial Acetic Acid
Operating Pressure 1 atm (Balloon)100 psi (Autoclave)
Reaction Temperature 20–25 °C40 °C
Typical Reaction Time 2 hours6–8 hours
Primary Validation Metric Orange to clear color shiftStoichiometric pressure drop
Expected Yield >95%85–90%
Key Limitation Extreme sensitivity to moisture/airRequires high-pressure equipment

References

  • Asymmetric Hydrogenation of Olefins Using Chiral Crabtree-type Catalysts: Scope and Limitations Chemical Reviews - ACS Publications[Link]

  • Encapsulation of Crabtree's Catalyst in Sulfonated MIL-101(Cr): Enhancement of Stability and Selectivity PubMed Central (PMC) - National Institutes of Health[Link]

  • 8.6: Reduction of Alkenes - Hydrogenation Chemistry LibreTexts[Link]

  • Alkane synthesis by alkene reduction Organic Chemistry Portal[Link]

Sources

using (1,3-dimethylbutyl)cyclohexane as a non-polar solvent

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to (1,3-Dimethylbutyl)cyclohexane: A High-Boiling Point, Non-Polar Solvent for Specialized Applications in Research and Pharmaceutical Development

Introduction: Addressing a Niche in Solvent Selection

In the landscape of organic chemistry and drug development, solvent selection is a critical parameter that dictates reaction efficiency, product purity, and process safety. While common non-polar solvents like hexane, cyclohexane, and toluene are staples in the laboratory, their relatively low boiling points can be a limitation for high-temperature applications. This guide introduces (1,3-dimethylbutyl)cyclohexane (CAS 61142-19-6), a lesser-known saturated hydrocarbon, as a viable high-boiling point, non-polar solvent for specialized applications.[1][2][3]

With a predicted boiling point exceeding 200°C, (1,3-dimethylbutyl)cyclohexane offers a unique advantage: the ability to conduct reactions at elevated temperatures under atmospheric pressure, minimizing solvent loss and the need for sealed-vessel apparatus.[2][4] Its chemical inertness, characteristic of saturated alkanes, makes it a robust medium for a variety of chemical transformations.[5] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the properties, potential applications, and evaluation protocols for this specialized solvent.

Section 1: Physicochemical Profile and Comparative Analysis

The utility of a solvent is defined by its physical properties. (1,3-Dimethylbutyl)cyclohexane is a C12 hydrocarbon, and its branched alkyl and cycloalkane structure results in distinct physical characteristics.[1] Its high molecular weight contributes to a significantly higher boiling point and lower volatility compared to its smaller C6-C8 counterparts.

Data Presentation: Comparative Solvent Properties

To contextualize its potential, the properties of (1,3-dimethylbutyl)cyclohexane are compared with those of common non-polar solvents in the table below.

Property(1,3-Dimethylbutyl)cyclohexaneCyclohexanen-HexaneToluene
CAS Number 61142-19-6[1][2]110-82-7[6]110-54-3108-88-3
Molecular Formula C₁₂H₂₄[1][2][4]C₆H₁₂C₆H₁₄C₇H₈
Molecular Weight 168.32 g/mol [1][2][4]84.16 g/mol [7]86.18 g/mol 92.14 g/mol
Boiling Point ~212.8 °C (Predicted)[2][4]80.7 °C[7]69 °C111 °C
Density ~0.807 g/cm³ (Predicted)[2][4]0.779 g/cm³0.659 g/cm³0.867 g/cm³
Polarity (Proxy) XLogP3 = 5.6[1]XLogP3 = 3.4XLogP3 = 3.9XLogP3 = 2.7
Key Feature Very high boiling point, low volatilityStandard non-polar cycloalkaneLow cost, highly volatileAromatic, higher polarity

Rationale & Expertise: The significantly elevated boiling point of (1,3-dimethylbutyl)cyclohexane is its most compelling feature. This allows for a wider operational temperature range, which can accelerate reaction kinetics, improve the solubility of poorly soluble starting materials, and facilitate the removal of low-boiling point byproducts during a reaction. Its high lipophilicity, indicated by the XLogP3 value, suggests it is an excellent solvent for highly non-polar and "greasy" compounds.[1]

Section 2: Potential Applications in Research and Development

Based on its physicochemical profile, (1,3-dimethylbutyl)cyclohexane can be strategically employed where conventional solvents fall short. The cyclohexyl moiety itself is a popular structural motif in drug discovery, often used to improve metabolic stability or to serve as a three-dimensional bioisostere for a phenyl group.[8] Using a solvent with a similar structural backbone can be advantageous in the synthesis and purification of such molecules.

High-Temperature Organic Synthesis

Many organic reactions, such as metal-catalyzed cross-couplings, isomerizations, or late-stage functionalizations, require sustained high temperatures. (1,3-Dimethylbutyl)cyclohexane can serve as a thermally stable medium, preventing solvent boil-off that would otherwise require high-pressure reactors.

Specialized Extraction and Purification

The principle of "like dissolves like" governs extraction efficiency.[9] For highly non-polar, thermally stable natural products or industrial polymers, this solvent's high boiling point can be leveraged to perform high-temperature extractions, potentially increasing both the rate and yield of extraction.

Crystallization of Non-Polar Compounds

As a non-polar medium, it is suitable for the crystallization of non-polar compounds. Slow cooling from a high-temperature, saturated solution in (1,3-dimethylbutyl)cyclohexane can promote the formation of large, high-purity crystals, which is particularly crucial for active pharmaceutical ingredients (APIs).

cluster_decision Logical Workflow: Solvent Selection req Process Requirement Analysis temp_check High Temperature Needed? (e.g., > 150°C) req->temp_check polar_check Non-Polar System Required? temp_check->polar_check Yes other Use Conventional Solvents (Toluene, Xylene, etc.) temp_check->other No consider Primary Candidate: (1,3-dimethylbutyl)cyclohexane polar_check->consider Yes other_polar Select Appropriate Polar Solvent polar_check->other_polar No

Caption: Decision workflow for selecting (1,3-dimethylbutyl)cyclohexane.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems to help researchers assess the suitability of (1,3-dimethylbutyl)cyclohexane for their specific applications.

Protocol 3.1: Solubility Screening of a Target Compound

Objective: To determine the solubility of a specific compound in (1,3-dimethylbutyl)cyclohexane at ambient and elevated temperatures.

Materials:

  • Target compound (e.g., a non-polar API or synthetic intermediate)

  • (1,3-Dimethylbutyl)cyclohexane

  • Small-scale vials (2 mL) with magnetic stir bars

  • Hot plate with stirring and temperature control

  • Analytical balance

Procedure:

  • Ambient Temperature Check: Add 1.0 mL of (1,3-dimethylbutyl)cyclohexane to a vial. Incrementally add the target compound (e.g., 1 mg at a time) while stirring at room temperature until a saturated solution is achieved (solid no longer dissolves). Record the approximate solubility in mg/mL.

  • Elevated Temperature Assessment: To the saturated solution from Step 1, begin heating the vial in 20°C increments (e.g., 40°C, 60°C, 80°C, and higher).

  • At each temperature setpoint, allow the solution to equilibrate for 5 minutes.

  • If the solid dissolves, add more of the target compound incrementally until saturation is reached again. Record the temperature and the new approximate solubility.

  • Continue this process up to the desired working temperature.

  • Crystallization Test: Once a saturated solution is achieved at a high temperature, turn off the heat and allow the solution to cool slowly to room temperature. Observe for crystal formation.

Trustworthiness & Rationale: This protocol directly validates the primary requirement of a solvent: its ability to dissolve the solute. By testing across a range of temperatures, a researcher can determine the optimal conditions for a reaction or crystallization, ensuring the compound will remain in solution at the target temperature.

Protocol 3.2: Application in a High-Temperature Model Reaction

Objective: To evaluate the performance of (1,3-dimethylbutyl)cyclohexane as a solvent in a representative high-temperature reaction and establish a workflow for its use.

Model Reaction: Suzuki-Miyaura Cross-Coupling (Aryl Bromide with a Boronic Acid).

Materials:

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Aryl Boronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, powdered)

  • (1,3-Dimethylbutyl)cyclohexane

  • Three-neck round-bottom flask, condenser, and nitrogen inlet

  • Heating mantle with temperature probe

  • TLC plates and appropriate eluent (e.g., Ethyl Acetate/Hexane)[10][11]

cluster_workflow Experimental Workflow: Model High-Temperature Reaction setup 1. Assemble Glassware (Flask, Condenser) charge 2. Charge Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) setup->charge solvent 3. Add (1,3-dimethylbutyl)cyclohexane & Purge with N₂ charge->solvent heat 4. Heat to Target Temperature (e.g., 160°C) solvent->heat monitor 5. Monitor Reaction (TLC / GC-MS) heat->monitor workup 6. Cool, Quench & Perform Aqueous Workup monitor->workup isolate 7. Isolate Product (Dry, Concentrate, Purify) workup->isolate

Caption: Step-by-step workflow for a model reaction.

Procedure:

  • Setup: Assemble a dry three-neck flask with a condenser, nitrogen inlet, and temperature probe.

  • Charging Flask: To the flask, add the aryl bromide (1.0 eq), aryl boronic acid (1.2 eq), powdered base (2.5 eq), and palladium catalyst (0.01 eq).

  • Solvent Addition: Add a sufficient volume of (1,3-dimethylbutyl)cyclohexane to achieve a practical concentration (e.g., 0.2 M).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Heating: Begin heating the mixture with vigorous stirring to the target temperature (e.g., 160°C). The high boiling point of the solvent allows for this temperature to be reached without significant pressure buildup.

  • Monitoring: Follow the reaction progress by taking small aliquots and analyzing them via TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent for extraction (e.g., ethyl acetate). Separate the organic layer.

  • Solvent Removal: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. Note that due to the high boiling point of (1,3-dimethylbutyl)cyclohexane, a high vacuum and bath temperature will be required for its removal.

  • Purification: Purify the crude product via flash column chromatography.[10][12]

Expertise & Rationale: This protocol uses a common yet powerful reaction to test the solvent's compatibility with sensitive organometallic catalysts and reagents at high temperatures. The key evaluation points are reaction completion, side-product formation, and ease of post-reaction processing. The challenge of removing the high-boiling point solvent in Step 8 is a critical consideration that researchers must plan for, potentially using techniques like short-path distillation for product isolation if the product is also high-boiling.

Section 4: Safety, Handling, and Disposal

As a hydrocarbon solvent, (1,3-dimethylbutyl)cyclohexane should be handled with the same precautions as similar non-polar solvents.[13]

  • Handling: Always use this solvent in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[14]

  • Flammability: Keep away from open flames, sparks, and hot surfaces as it is a flammable liquid.[6][13] Ensure all equipment is properly grounded to prevent static discharge.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

  • Disposal: Dispose of waste solvent and contaminated materials as hazardous organic waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

Conclusion

(1,3-Dimethylbutyl)cyclohexane represents a valuable addition to the chemist's toolbox of non-polar solvents. Its primary advantage—a very high boiling point—opens the door for high-temperature applications that are challenging or impractical with traditional solvents. While its use is not widespread, its properties suggest significant potential in specialized areas of organic synthesis, natural product extraction, and the purification of non-polar compounds in the pharmaceutical industry. By following the evaluation protocols outlined in this guide, researchers can effectively determine its suitability for their specific needs, potentially unlocking new efficiencies in their chemical processes.

References

  • PubChem, National Center for Biotechnology Information. (1,3-Dimethylbutyl)cyclohexane. Available from: [Link]

  • LookChem. Cas 61142-19-6, (1,3-Dimethylbutyl)cyclohexane. Available from: [Link]

  • ChemBK. (1,3-Dimethylbutyl)cyclohexane. Available from: [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. Cyclohexane. Available from: [Link]

  • Shandong Qibo New Energy Co., Ltd. Cyclohexane for Extraction: An Overview. Available from: [Link]

  • CABI Digital Library. Cyclohexane and its functionally substituted derivatives. Available from: [Link]

  • NIST. Cyclohexane, 1,3-dimethyl-. Available from: [Link]

  • PubMed. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity.... Available from: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • MDPI. An Alternative Green Solvent for 1,3-Butadiene Extraction. Available from: [Link]

  • uHPLCs. Comparison of the polarity of organic solvents. Available from: [Link]

  • CORE. Bio-Based Solvents for Organic Synthesis. Available from: [Link]

  • Membrane Solutions. Column Chromatography Notes. Available from: [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Extraction Effect of Polar and Non-Polar Solvents on the Physio Chemical Characteristics of Flaxseed Oil. Available from: [Link]

  • Biology, Medicine, & Natural Product Chemistry. Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb. Available from: [Link]

Sources

Advanced Purification Strategies for High-Boiling Alkylcyclohexanes: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

High-boiling alkylcyclohexanes—such as decylcyclohexane, dodecylcyclohexane, and bicyclohexyl derivatives—are critical components in the development of advanced traction fluids, specialty non-polar solvents, and lipid biomarkers. These fully saturated cyclic hydrocarbons are typically synthesized via the catalytic hydrogenation of their corresponding alkylbenzene precursors.

However, achieving ultra-high purity (>99.5%) presents a significant analytical challenge. Due to their elevated molecular weights, these compounds possess boiling points that frequently exceed 250°C at atmospheric pressure[1]. Attempting atmospheric distillation inevitably leads to thermal cracking and oxidation[2]. Furthermore, because the hydrogenation process rarely achieves absolute completion, crude mixtures often contain trace amounts of unreacted alkylbenzenes. Since an alkylcyclohexane and its aromatic precursor share nearly identical boiling points and molecular weights, traditional distillation cannot effectively separate them.

This application note details a field-proven, two-dimensional purification strategy: Vacuum Fractional Distillation to isolate the target mass fraction without thermal degradation, followed by Silica Gel Column Chromatography to selectively strip out trace aromatic impurities based on


-electron affinity[3].

Physicochemical Properties & Separation Challenges

To design an effective purification protocol, one must first understand the thermodynamic boundaries of the target molecules. The table below summarizes the quantitative boiling point data that dictates the necessity of deep-vacuum environments.

Table 1: Physicochemical Properties of Common High-Boiling Alkylcyclohexanes
CompoundCAS NumberMolecular FormulaBoiling Point (760 mmHg)Boiling Point (Reduced Pressure)
Bicyclohexyl 92-51-3C

H

227 °C[4]N/A
Decylcyclohexane 1795-16-0C

H

299 °C[1]~110 °C (est. at 1.0 mmHg)
Dodecylcyclohexane 1795-17-1C

H

331 °C[5]126 °C at 1.2 mmHg

Data indicates that as the alkyl chain extends, the boiling point rises sharply, necessitating high-vacuum setups to keep operational temperatures below the thermal degradation threshold (~200°C).

Strategic Purification Workflow

The following flowchart illustrates the logical progression from a crude synthetic mixture to an ultra-pure product.

G A Crude Alkylcyclohexane Mixture (Contains Alkylbenzenes & Heavies) B Vacuum Fractional Distillation (< 2.0 mmHg) A->B Heat & Deep Vacuum C Heavy Bottoms (Discard) B->C Residue D Enriched Distillate (Alkylcyclohexanes + Trace Aromatics) B->D Main Fraction Plateau E Silica Gel Chromatography (Non-polar Eluent) D->E Load on Column F Retained Impurities (Alkylbenzenes / Polar Organics) E->F Strong π-π Adsorption G Ultra-Pure Alkylcyclohexane (>99% Purity) E->G Void Volume Elution

Workflow for the multi-stage purification of high-boiling alkylcyclohexanes.

Detailed Methodologies

Protocol A: Vacuum Fractional Distillation (Primary Purification)

Objective: To separate the target alkylcyclohexane from low-boiling solvents, unreacted light volatiles, and high-boiling oligomeric byproducts without inducing thermal cracking[2].

Causality & Rationale: According to the Clausius-Clapeyron equation, reducing the ambient pressure exponentially lowers the boiling point of a liquid. By applying a deep vacuum (e.g., 1.2 mmHg), a compound like dodecylcyclohexane, which normally boils at 331°C[5], can be safely distilled at 126°C. A fractionating column (Vigreux or packed with glass helices) is utilized to provide multiple theoretical plates, ensuring sharp separation between fractions.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus consisting of a round-bottom boiling flask, a packed fractionating column, a distillation head with a calibrated thermometer, a water-cooled condenser, and a multi-neck receiving cow (pig adapter) connected to a high-vacuum pump.

  • Loading: Transfer the crude alkylcyclohexane mixture into the boiling flask. Add a magnetic stir bar to prevent bumping. Do not fill the flask beyond 50% capacity.

  • Evacuation: Slowly apply vacuum to the system until a stable pressure of < 2.0 mmHg is achieved. Allow any residual trapped gases to outgas.

  • Heating: Gradually apply heat using a temperature-controlled heating mantle.

  • Equilibration: Allow the vapors to rise slowly through the fractionating column. The key to optimal separation is a slow, steady distillation rate[2].

  • Fraction Collection:

    • Fore-run: Collect the initial low-boiling fractions (solvents and light impurities).

    • Main Fraction: Once the vapor temperature stabilizes at the target compound's reduced boiling point (e.g., 126°C at 1.2 mmHg for dodecylcyclohexane), rotate the receiving cow to collect the main product.

    • Bottoms: Cease heating when the temperature begins to drop or the residue in the boiling flask becomes highly viscous.

Self-Validation Mechanism: This thermodynamic system is self-validating through vapor temperature monitoring . A perfectly stable vapor temperature plateau at a constant vacuum level definitively confirms the elution of a single, pure component. Any sudden temperature fluctuation indicates a transition between chemical fractions or a loss of vacuum integrity.

Protocol B: Silica Gel Column Chromatography (Aromatic Scavenging)

Objective: To remove trace unreacted alkylbenzenes (aromatics) from the distilled alkylcyclohexane fraction.

Causality & Rationale: Because alkylcyclohexanes and their corresponding alkylbenzenes have nearly identical boiling points, distillation leaves trace aromatics in the main fraction. Silica gel (SiO


) chromatography exploits chemical structure rather than boiling point. The surface of silica gel is densely populated with slightly acidic silanol (-OH) groups. Alkylbenzenes possess a delocalized 

-electron cloud that interacts strongly with these silanol groups via dipole-induced dipole interactions and weak hydrogen bonding[3]. Conversely, fully saturated alkylcyclohexanes lack

-electrons and exhibit only weak van der Waals forces. When flushed with a non-polar solvent, the alkylcyclohexanes elute rapidly, while the aromatics are heavily retained.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a glass chromatography column with high-purity silica gel (typically 230-400 mesh) using a non-polar eluent such as

    
    -hexane or 
    
    
    
    -pentane.
  • Loading: Dissolve the enriched distillate from Protocol A in a minimal volume of the non-polar eluent. Carefully apply this solution to the top of the silica bed.

  • Elution: Open the stopcock and continuously add the non-polar eluent.

  • Fractionation: Collect the eluent in sequential test tubes. Because the alkylcyclohexane has virtually zero affinity for the silica gel, it will elute almost immediately in the void volume.

  • Concentration: Pool the validated fractions and remove the low-boiling eluent (

    
    -hexane) via rotary evaporation under mild vacuum, leaving behind the ultra-pure high-boiling alkylcyclohexane.
    

Self-Validation Mechanism: This protocol utilizes Thin-Layer Chromatography (TLC) with UV illumination (254 nm) as a self-validating feedback loop. Alkylcyclohexanes are completely UV-inactive, whereas alkylbenzenes strongly absorb UV light at 254 nm. By spotting each collected fraction onto a silica TLC plate and placing it under a UV lamp, the operator can instantly verify purity. The absence of dark, UV-active spots in the collected fractions definitively proves the successful removal of all aromatic impurities. Once UV-active spots begin to appear in later fractions, the operator knows the aromatics are breaking through, and collection must cease.

Validation and Purity Analysis

Final purity verification should be conducted using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID). Due to the high boiling points of these compounds, a high-temperature capillary column (e.g., 100% dimethylpolysiloxane) and an aggressive temperature ramp (e.g., up to 300°C) are required to ensure the compounds do not condense within the column and elute as sharp, symmetrical peaks.

References

Sources

Application Notes & Protocols: Optimizing Solvent Extraction Efficiency with C12 Cycloalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate solvent is a cornerstone of successful compound isolation and purification. Among the diverse array of available solvents, C12 cycloalkanes, particularly cyclododecane (CDD), represent a unique class of nonpolar compounds with distinct properties that can be leveraged for specialized extraction applications.[1] Unlike traditional volatile organic solvents, cyclododecane is a waxy solid at room temperature that possesses the remarkable ability to sublimate, or transition directly from a solid to a gas.[2][3] This characteristic makes it an invaluable tool for applications requiring a temporary or "reversible" extraction or consolidation agent, most notably in the field of cultural heritage conservation.[4]

This guide provides a detailed exploration of the principles and protocols governing the solvent extraction efficiency of C12 cycloalkanes. We will delve into the theoretical factors that influence extraction performance, present detailed experimental methodologies, and offer field-proven insights to help you optimize your extraction workflows. The focus is on providing a causal understanding behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

I. Theoretical Principles of Extraction Efficiency

Solvent extraction, at its core, is a mass transfer process governed by the principle of phase equilibrium. The efficiency of this process, particularly when using C12 cycloalkanes, is not determined by a single parameter but by a confluence of interacting factors. A comprehensive understanding of these factors is critical for protocol design and optimization.

Key Factors Influencing Extraction Efficiency

A multitude of variables can positively or negatively impact the efficiency of a solvent extraction process.[5] Control and optimization of these parameters are essential for achieving desired purity and yield.

  • Solvent Selection and Properties : The choice of extraction agent is paramount.[5] Cyclododecane (C₁₂H₂₄) is a non-polar, saturated cyclic alkane.[6] Its non-polar nature makes it highly effective for extracting other non-polar or low-polarity compounds, such as lipids, waxes, and oils, from various matrices.[2][6] It is soluble in non-polar organic solvents and almost completely insoluble in water and other polar solvents.[2]

  • Temperature : Temperature control is a key factor influencing extraction kinetics and equilibrium.[5] Increasing the temperature generally enhances the solubility of solutes and increases the rate of diffusion, which can improve extraction efficiency.[7] However, for thermally sensitive compounds, excessive heat can lead to degradation. When using cyclododecane as a melt, the temperature must be raised above its melting point (approx. 60°C), which significantly alters its interaction with the sample matrix.[6]

  • pH of the Aqueous Phase : For extractions involving an aqueous phase, pH is a critical variable, especially when dealing with ionizable analytes like organic acids or bases.[8] By adjusting the pH, one can control the charge state of a target molecule. Neutral, uncharged species are generally more soluble in non-polar organic solvents like C12 cycloalkanes, whereas charged, ionic species preferentially partition into the aqueous phase. Therefore, pH must be carefully selected to ensure the analyte is in its most extractable form.[8]

  • Method of Application : Unique to solid solvents like cyclododecane, the method of application directly impacts its extractive behavior.

    • Melt Application : Applying CDD in its molten state can lead to a more intimate contact with the sample matrix, but has been shown to cause a higher degree of extraction of lipid components.[2][6]

    • Spray Application : This method results in a finer, more dispersed application and has been demonstrated to be less invasive, extracting a lower amount of material.[6]

    • Solution Application : Dissolving CDD in a carrier solvent (e.g., ligroin, hexane) allows for precise control over concentration. Studies have shown that a 50% solution of CDD in ligroin is an effective choice that leads to very low extraction of unwanted fatty acids.[6]

  • Phase Volume Ratio : The ratio of the volume of the organic solvent to the aqueous or solid sample (the "feed") can influence extraction efficiency. Increasing the solvent volume can lead to higher recovery, though often with diminishing returns and increased solvent waste.[9]

  • Agitation and Contact Time : Effective mixing is crucial for maximizing the interfacial surface area between the two phases, which accelerates the rate at which the solute can transfer from the sample matrix to the extraction solvent.[9] The extraction time must be sufficient to allow the system to approach equilibrium.[5]

Parameter Influence on Extraction Efficiency Causality & Key Considerations
Solvent Polarity HighC12 cycloalkanes are non-polar, making them selective for non-polar analytes. "Like dissolves like."
Temperature HighIncreased temperature enhances solute solubility and diffusion rates. Must be balanced against potential degradation of target compounds.[5][7]
pH (for aqueous systems) HighControls the ionization state of acidic/basic analytes. Neutral forms are more soluble in non-polar solvents.[8]
Application Method HighMelt application is more aggressive; spray and solution methods can be less invasive and more controlled.[6]
Phase Volume Ratio MediumHigher solvent-to-sample ratio can improve recovery but increases solvent usage.[9]
Mixing/Agitation HighMaximizes interfacial area, accelerating mass transfer between phases.[9]
Ionic Strength MediumAdding salt to an aqueous phase ("salting out") can decrease the solubility of non-polar compounds, driving them into the organic phase.[7]

Table 1: Summary of key factors influencing the solvent extraction efficiency of C12 cycloalkanes.

II. Experimental Protocols

The following protocols provide step-by-step methodologies for performing and evaluating solvent extractions with C12 cycloalkanes.

Visualizing the Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Cleanup prep_sample 1. Sample Preparation (Homogenize, weigh) mix 3. Combine & Mix (Sample + Solvent) prep_sample->mix prep_solvent 2. Solvent Preparation (e.g., CDD in Hexane) prep_solvent->mix separate 4. Phase Separation (Allow layers to settle) mix->separate Agitate/ Incubate collect 5. Collect Extract (Drain organic layer) separate->collect dry 6. Dry & Concentrate (Remove solvent) collect->dry Organic Phase analyze 7. Quantify Analyte (e.g., GC/MS, HPLC) dry->analyze calculate 8. Calculate Efficiency analyze->calculate

Caption: A generalized workflow for a typical solvent extraction experiment.

Protocol 1: Standard Liquid-Liquid Extraction with a C12 Cycloalkane Solution

This protocol describes a general procedure for extracting a non-polar analyte from an aqueous solution using a separatory funnel.[10][11]

Objective: To separate a non-polar target compound from an aqueous matrix.

Materials:

  • Separatory funnel (appropriate size for volumes used)

  • Ring stand and clamp

  • Erlenmeyer flasks or beakers for collection

  • C12 cycloalkane solution (e.g., 10-50% w/v Cyclododecane in hexane)

  • Aqueous solution containing the target compound

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator (optional)

Procedure:

  • Setup: Securely place the separatory funnel in a ring clamp. Ensure the stopcock is closed and fits snugly.[12]

  • Loading: Pour the aqueous solution containing the compound to be extracted into the separatory funnel.

  • Solvent Addition: Carefully add the C12 cycloalkane extraction solvent to the funnel. The volume is typically 1/3 to 1/2 the volume of the aqueous phase.

  • Mixing and Venting: Stopper the funnel. Invert it gently and immediately open the stopcock while inverted (pointing away from you into the back of a fume hood) to release any pressure buildup. This is a critical safety step.[10]

  • Close the stopcock and shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Vent frequently to prevent pressure buildup.[13]

  • Phase Separation: Place the funnel back in the ring clamp and remove the stopper. Allow the two immiscible layers to separate completely. The denser layer will be at the bottom. Note: Most non-polar organic solvents, including hexane solutions, are less dense than water and will form the top layer.

  • Draining: Carefully open the stopcock and drain the bottom (aqueous) layer into a clean flask. Stop just as the interface between the layers reaches the stopcock.

  • Collecting the Extract: Pour the remaining top (organic) layer out through the top opening of the funnel into a separate, labeled flask. This prevents re-contamination from any droplets of the aqueous layer remaining in the stopcock.

  • Repeat (Optional): For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-8) can be repeated 1-2 more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Drying: Add a small amount of a drying agent like anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl until the agent no longer clumps together.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can then be removed, typically using a rotary evaporator, to yield the purified compound.[11]

Protocol 2: Evaluating the Extraction Efficiency of Cyclododecane

This protocol provides a framework for quantitatively assessing the extraction efficiency of cyclododecane for a specific non-polar analyte from a solid or semi-solid matrix.

Objective: To determine the percentage of a target analyte recovered from a sample matrix using cyclododecane.

Materials:

  • Sample matrix containing a known or spiked concentration of the target analyte

  • Cyclododecane (CDD)

  • Co-solvent (e.g., ligroin or hexane, if using solution method)

  • Internal Standard (IS): A compound with similar chemical properties to the analyte but not present in the sample.

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry, GC/MS)

  • Vortex mixer, centrifuge

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the homogenized sample matrix into a glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of a known concentration of the internal standard solution to the sample. The IS is crucial for correcting for variations in extraction and analysis.[14]

  • CDD Application (Choose one method):

    • Melt: Heat the CDD just above its melting point and add a known mass to the sample.

    • Spray: Use an appropriate aerosol sprayer to apply a fine mist of molten CDD or a CDD solution onto the sample surface. Determine the mass added.

    • Solution: Add a precise volume of a prepared CDD solution (e.g., 50% CDD in ligroin) to the sample.

  • Extraction:

    • Vortex the tube thoroughly to ensure maximum contact between the sample and the CDD.

    • Incubate the sample for a defined period (e.g., 30 minutes) at a controlled temperature. Agitation during this time (e.g., on a shaker) is recommended.

  • Phase Separation:

    • If a co-solvent was used, centrifuge the tube at a moderate speed (e.g., 2000 xg for 10 minutes) to separate the solid matrix from the liquid organic phase.

    • If molten CDD was used, the sample may need to be gently heated to re-melt the CDD before centrifugation or separation.

  • Extract Collection: Carefully collect the supernatant (the organic liquid phase) using a glass pipette and transfer it to a clean vial for analysis.

  • Analysis: Analyze the collected extract using GC/MS. Quantify the analyte and the internal standard by comparing their peak areas to a calibration curve prepared with known standards.

  • Calculation of Efficiency: The extraction efficiency (or recovery) is calculated as follows:

    Efficiency (%) = (Amount of Analyte Detected in Extract / Initial Amount of Analyte in Sample) x 100

    The use of the internal standard helps to ensure the accuracy of the "Amount of Analyte Detected."

III. Optimizing and Validating Your Protocol

Achieving high extraction efficiency is an iterative process of optimization. The following decision-making framework can guide this process.

G start Start: Low Extraction Efficiency check_polarity Is the analyte non-polar? start->check_polarity change_solvent Consider a more polar solvent. C12 cycloalkanes may be unsuitable. check_polarity->change_solvent No check_ph Is the analyte ionizable? check_polarity->check_ph Yes end_bad Re-evaluate overall strategy. change_solvent->end_bad adjust_ph Adjust pH to neutralize the analyte (suppress ionization). check_ph->adjust_ph Yes check_temp Is analyte thermally stable? check_ph->check_temp No adjust_ph->check_temp increase_temp Increase Temperature (within analyte stability limits). increase_ratio Increase Solvent:Sample Ratio and/or Agitation Time. increase_temp->increase_ratio check_temp->increase_temp Yes check_temp->increase_ratio No end_good Success: Efficiency Optimized increase_ratio->end_good

Caption: A decision tree for troubleshooting and optimizing extraction efficiency.

IV. Safety and Handling

C12 cycloalkanes and associated isoalkanes are generally considered to have low acute toxicity.[15] However, as with all chemicals, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using co-solvents or heating.[15]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.[15]

  • Aspiration Hazard: Like many hydrocarbons, C11-C14 isoalkanes can be fatal if swallowed and enter the airways. Do NOT induce vomiting if ingested; seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[15]

Conclusion

C12 cycloalkanes, exemplified by cyclododecane, offer a specialized set of properties for the extraction of non-polar compounds. Their effectiveness is not inherent but is realized through the careful and systematic optimization of key experimental parameters, including temperature, pH, and the method of application. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug development professionals to harness the unique capabilities of these solvents. By combining theoretical understanding with rigorous experimental practice, scientists can develop highly efficient, reliable, and tailored extraction methodologies for a wide range of applications.

References

  • International Journal of Conservation Science. (2018). Evaluation of the effects of cyclododecane on oil paintings. [Link]

  • ResearchGate. (2025). The Uses of Cyclododecane in Conservation | Request PDF. [Link]

  • ResearchGate. (n.d.). Cyclododecane shaping, sublimation rate and residue analysis for the extraction of painting micro-samples from resin cross-sections. [Link]

  • ResearchGate. (2025). Evaluation of the effects of cyclododecane on oil paintings. [Link]

  • Generic Publisher. (2024). What factors affect extraction efficiency?[Link]

  • Hampshire Antique Restoration. (n.d.). An investigation into the efficacy of cyclododecane as a volatile exclusion layer providing isolation of an un-saturated surface during consolidation. [Link]

  • ACS Publications. (n.d.). Prediction of Phase Equilibria in Binary Aqueous Systems Containing Alkanes, Cycloalkanes, and Alkenes with the Cubic-plus-Association Equation of State. [Link]

  • The DAN Lab. (2024). LCMS Protocols. [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. [Link]

  • BrainKart. (2018). Factors Influencing Solvent Extraction. [Link]

  • ResearchGate. (n.d.). Solid + liquid equilibria of (n-alkane + cyclohexane) mixtures at high pressures | Request PDF. [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (n.d.). Influence of relevant parameters on the extraction efficiency and the stability of the microdrop in the single drop microextract. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics. [Link]

  • Chemistry LibreTexts. (2023). 4.4: Phase Equilibrium in Solutions - Volatile Solutes. [Link]

  • MOST Wiedzy. (n.d.). Extraction with environmentally friendly solvents. [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C₁₁-C₁₄, n-alkanes, isoalkanes, cyclics, <2% aromatics. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • MDPI. (2026). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. [Link]

  • MDPI. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. [Link]

  • PMC. (n.d.). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. [Link]

  • The Live Textbook of Physical Chemistry 1. (n.d.). 12 Phase Equilibrium. [Link]

  • DABAG. (2022). Safety Data Sheet. [Link]

  • Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • YouTube. (2022). Liquid-Liquid Extraction. [Link]

  • eScholarship.org. (2025). A size-dependent ideal solution model for liquid–solid phase equilibria prediction in aqueous organic solutions. [Link]

  • ResearchGate. (n.d.). Comparison on extraction efficiency obtained by different solvents. [Link]

  • YouTube. (2021). Explaintion of efficiency in solvent Extraction. [Link]

  • PMC. (2026). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. [Link]

  • MDPI. (2023). Deep Eutectic Solvents for Efficient Drug Solvation: Optimizing Composition and Ratio for Solubility of β-Cyclodextrin. [Link]

Sources

preparation of 4-methylpentan-2-ylcyclohexane reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the synthesis, purification, and certification of 4-methylpentan-2-ylcyclohexane (IUPAC: 2-cyclohexyl-4-methylpentane) as a Certified Reference Material (CRM). This saturated hydrocarbon is a critical internal standard and impurity marker in the analysis of industrial lubricants, fuel additives, and specific pharmaceutical intermediates derived from methyl isobutyl ketone (MIBK) condensation processes.

The protocol utilizes a Grignard-mediated alkylation followed by dehydration and catalytic hydrogenation . This route is selected over direct aromatic hydrogenation (from 4-methylpentan-2-ylbenzene) to eliminate the risk of trace aromatic contamination, which interferes with UV-based impurity profiling.

Retrosynthetic Analysis & Strategy

To achieve the


 purity required for a reference standard, we employ a convergent synthesis strategy. The target molecule is constructed by coupling a cyclohexane ring with a chemically distinct isohexyl chain, followed by exhaustive saturation.
Mechanism Logic
  • C-C Bond Formation: Cyclohexylmagnesium bromide attacks the ketone carbonyl of 4-methylpentan-2-one (MIBK). This creates the quaternary carbon scaffold.

  • Deoxygenation: The resulting tertiary alcohol is dehydrated to an alkene.

  • Saturation: Catalytic hydrogenation removes the double bond, yielding the final saturated alkane.

Retrosynthesis Figure 1: Retrosynthetic pathway designed for high-purity standard preparation. Target Target: 4-methylpentan-2-ylcyclohexane Alkene Intermediate: Alkene Mixture Target->Alkene Hydrogenation (H2, Pd/C) Alcohol Intermediate: Tertiary Alcohol Alkene->Alcohol Dehydration (-H2O) Precursors Precursors: Cyclohexyl-MgBr + MIBK Alcohol->Precursors Grignard Addition

Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexyl-4-methylpentan-2-ol

Rationale: The Grignard reaction provides a regioselective addition, establishing the carbon skeleton in a single step.

Reagents:

  • Cyclohexylmagnesium bromide (2.0 M in diethyl ether)

  • 4-Methylpentan-2-one (MIBK), anhydrous (

    
    )
    
  • Ammonium chloride (sat. aq.)

  • Diethyl ether (anhydrous)

Procedure:

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain a positive

    
     atmosphere.
    
  • Charging: Transfer 1.2 equivalents of Cyclohexylmagnesium bromide solution into the flask. Cool to 0°C using an ice bath.

  • Addition: Dilute 1.0 equivalent of MIBK in anhydrous diethyl ether (1:1 v/v). Add dropwise to the Grignard reagent over 60 minutes. Critical: Maintain internal temperature

    
     to prevent enolization side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-FID until MIBK is consumed.

  • Quench: Cool to 0°C. Cautiously add saturated

    
     solution dropwise to hydrolyze the alkoxide.
    
  • Extraction: Separate the organic layer. Extract the aqueous phase twice with ether. Combine organics, dry over

    
    , and concentrate under reduced pressure.
    
  • Result: Crude 2-cyclohexyl-4-methylpentan-2-ol (viscous oil). Proceed immediately to Protocol B.

Protocol B: Dehydration and Hydrogenation

Rationale: Direct deoxygenation of tertiary alcohols is difficult. Dehydration followed by hydrogenation is the industry standard for producing alkanes from alcohols.

Reagents:

  • p-Toluenesulfonic acid (pTSA) (catalytic, 2 mol%)

  • Toluene (solvent)[1]

  • Palladium on Carbon (10 wt. % loading)

  • Hydrogen gas (High Purity, 5.0 grade)

Step 1: Dehydration

  • Dissolve the crude alcohol in toluene (5 mL/g) in a flask equipped with a Dean-Stark trap.

  • Add pTSA and reflux for 3-6 hours. Monitor water collection in the trap.

  • Once water evolution ceases, cool and wash the toluene solution with

    
     (aq) to remove acid catalyst.
    
  • Dry the organic layer (

    
    ) and filter. Note: This solution contains a mixture of endo- and exo-cyclic alkene isomers.
    

Step 2: Hydrogenation

  • Transfer the alkene/toluene solution to a high-pressure hydrogenation autoclave (e.g., Parr reactor).

  • Add 10 wt% Pd/C catalyst (5% by weight of substrate).

  • Purge: Cycle

    
     three times, then 
    
    
    
    three times.
  • Reaction: Pressurize to 4 bar (60 psi)

    
     and stir vigorously at 50°C for 12 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet during disposal.

  • Concentrate the filtrate to obtain crude 4-methylpentan-2-ylcyclohexane.

Purification & Certification Strategy

To qualify as a Reference Standard, the material must undergo rigorous purification to remove structural isomers and solvent residues.

Purification Workflow
  • Fractional Distillation: Perform vacuum distillation. The target alkane has a boiling point significantly higher than the toluene solvent but close to potential skeletal isomers. Use a spinning band column if available.

    • Target Fraction: Collect the fraction boiling at approx. 210-215°C (atmospheric equivalent).

  • Preparative HPLC (Optional): If purity is

    
    , use normal phase Prep-LC (Silica, 100% Hexane isocratic) to remove trace olefins.
    
Analytical Validation (Self-Validating System)
ParameterMethodAcceptance CriteriaPurpose
Structure 1H / 13C NMR Matches predicted shifts (see below)Confirms carbon skeleton and branching.
Purity GC-FID

Area
Quantifies volatile impurities.
Identity GC-MS Molecular Ion (

168)
Confirms molecular weight and fragmentation.
Water Karl Fischer

Ensures anhydrous standard.

Predicted NMR Data (400 MHz, CDCl3):

  • 1H NMR:

    
     0.85-0.95 (d, 9H, methyls), 1.10-1.75 (m, 15H, methylene/methine envelope).
    
  • 13C NMR: Distinct peaks for the cyclohexane ring carbons and the isohexyl chain. The quaternary carbon from the precursor is now a methine (CH), shifting upfield.

Validation Figure 2: Purification and Decision Tree for Reference Standard Certification. Raw Crude Product Distill Fractional Distillation Raw->Distill GC GC-FID Screening (>99.0%?) Distill->GC Pass Yes GC->Pass Fail No GC->Fail Final Final Certification (NMR, MS, KF) Pass->Final Reprocess Prep-LC / Re-distill Fail->Reprocess Reprocess->GC

Handling and Storage

  • Storage: Store in amber ampoules under argon at

    
    .
    
  • Stability: Saturated hydrocarbons are generally stable but can oxidize slowly over years. Re-test annually.

  • Safety: The compound is flammable.[2] Use standard PPE.

References

  • Grignard Reaction Mechanism & Protocols

    • Source: Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones."
    • URL:[Link]

  • Hydrogenation of Hindered Alkenes

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Reference Standard Characterization Guidelines

    • Source: U.S. Pharmacopeia (USP).[3] "Impurity Reference Standards."

  • Compound Data (Grounding)

    • Source: PubChem.[4] "[(2R)-4-methylpentan-2-yl]cyclohexane Compound Summary."

    • URL:[Link]

Sources

Application Note: Thermophysical Characterization of (1,3-Dimethylbutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Aerospace/Drug Development Professionals Focus: High-Precision Protocols for Viscosity and Refractive Index Determination

Mechanistic Context & Scientific Significance

(1,3-Dimethylbutyl)cyclohexane (CAS 61142-19-6) is a highly branched C12 naphthenic hydrocarbon. Structurally, it consists of a saturated cyclohexane ring substituted with a bulky, branched aliphatic chain. This compound is of significant interest in two primary fields:

  • Aerospace & Energy: It serves as a critical component in [1], where naphthenes provide high volumetric energy density and thermal stability[2].

  • Biomedical & Environmental: It has been identified as a volatile organic compound (VOC) biomarker in[3] and in[4].

The Causality of Thermophysical Properties (E-E-A-T)

Understanding the physical behavior of this molecule requires looking at its structural causality.

  • Dynamic Viscosity (

    
    ):  The 1,3-dimethylbutyl side chain introduces substantial steric hindrance compared to linear analogs like n-hexylcyclohexane. This bulky branching restricts molecular rotation and increases intermolecular friction (entanglement). Consequently, more thermal energy is required to overcome the activation energy of viscous flow, leading to higher low-temperature viscosity[5].
    
  • Refractive Index (

    
    ):  The refractive index is a macroscopic proxy for molecular polarizability and density. The branched nature of (1,3-dimethylbutyl)cyclohexane alters the molecular "free volume" packing efficiency. By measuring the refractive index, researchers can utilize the Lorentz-Lorenz equation to accurately predict the fluid's density and dielectric properties across varying temperatures without needing a separate densitometer[6].
    

Experimental Protocols

The following methodologies are designed to be self-validating systems , ensuring that any degradation, evaporation, or contamination is immediately mathematically evident to the operator.

Protocol A: Dynamic Viscosity via Rolling-Ball Microviscometry

Equipment: Automated Rolling-Ball Microviscometer (e.g., Anton Paar Lovis 2000 ME) equipped with a Peltier temperature controller.

Rationale: We select a closed-capillary microviscometer over traditional open Ubbelohde viscometers because the closed system prevents the evaporation of volatile hydrocarbon fractions at elevated temperatures. Furthermore, it requires only ~0.5 mL of sample, which is ideal when working with high-purity, synthesized specific isomers[7].

Step-by-Step Workflow:

  • Sample Preparation: Transfer 2 mL of (1,3-dimethylbutyl)cyclohexane into a sealed glass vial containing activated 3Å molecular sieves. Sonicate for 10 minutes.

    • Causality: Dissolved gases and trace moisture alter the fluid's hydrogen-bonding network and density, introducing non-systematic errors in the rolling time of the steel ball.

  • Calibration: Calibrate the instrument using a certified N14 mineral oil standard at 293.15 K to determine the capillary constant (

    
    ).
    
  • Loading: Introduce 0.5 mL of the sample into the borosilicate glass capillary using a Luer-slip syringe. Critical: Avoid introducing micro-bubbles, as they will artificially lower the apparent viscosity by altering the ball's terminal velocity.

  • Measurement: Set the Peltier controller to sweep from 293.15 K to 343.15 K in 10 K increments. Record the rolling time (

    
    ) and calculate dynamic viscosity: 
    
    
    
    (where
    
    
    and
    
    
    are the densities of the ball and liquid, respectively).
  • Self-Validation (The Arrhenius Check): Plot

    
     versus 
    
    
    
    (in Kelvin). A strictly linear relationship (
    
    
    ) validates that the sample underwent no thermal degradation, phase transition, or volatile loss during the measurement window.
Protocol B: Refractive Index via Total Reflection Refractometry

Equipment: Automatic Digital Refractometer (Abbemat series) with a sapphire measuring prism.

Rationale: The total reflection method is independent of sample opacity. The sapphire prism is chosen for its exceptionally high thermal conductivity, ensuring the sample reaches the exact target temperature rapidly and uniformly[5].

Step-by-Step Workflow:

  • Prism Preparation: Clean the sapphire measuring prism with absolute ethanol and allow it to dry completely to remove any residual organic films.

  • Zero-Point Calibration: Apply Milli-Q water and verify a refractive index of

    
     at 293.15 K.
    
  • Sample Application: Deposit 0.2 mL of the sample onto the prism, ensuring the measuring surface is completely covered. Close the sample cover.

    • Causality: The cover prevents ambient light interference and minimizes evaporation during the thermal sweep.

  • Measurement: Irradiate the sample with a 589.3 nm (Sodium D-line) LED light source. The internal CCD sensor detects the critical angle of total internal reflection to calculate the refractive index (

    
    ).
    
  • Self-Validation (Molar Refractivity): Calculate the molar refractivity (

    
    ) using the Lorentz-Lorenz equation:
    
    
    
    
    Because
    
    
    is fundamentally linked to the intrinsic molecular polarizability, it must remain constant across all tested temperatures. Any deviation indicates a density-refractive index mismatch, micro-bubble formation, or sample contamination.

Data Presentation & Comparative Analysis

To contextualize the thermophysical behavior of (1,3-dimethylbutyl)cyclohexane, Table 1 compares its representative properties against other C12 naphthenic structures. The data illustrates how branching increases viscosity relative to linear chains, but remains lower than rigid bicyclic systems[1][5].

Table 1: Comparative Thermophysical Properties of C12 Cycloalkanes at 293.15 K

CompoundCAS NumberMolecular WeightRefractive Index (

)
Dynamic Viscosity (mPa·s)Structural Characteristic
(1,3-Dimethylbutyl)cyclohexane 61142-19-6168.32 g/mol ~1.452~2.65Highly branched; high steric hindrance
n-Hexylcyclohexane 4292-75-5168.32 g/mol 1.4482.15Linear side-chain; high free volume
Bicyclohexyl 92-51-3166.30 g/mol 1.4803.18Rigid dual-ring; tight molecular packing

*Note: Values for the specific 1,3-dimethylbutyl isomer are representative estimates derived from predictive RP-1 surrogate models and homologous series data.

Workflow Visualization

G cluster_0 Thermophysical Measurement Phase N1 Sample Prep: (1,3-Dimethylbutyl)cyclohexane N2 Vacuum Degassing & Molecular Sieve Drying N1->N2 N3 Viscosity (η) Rolling-Ball Microviscometer N2->N3 N4 Refractive Index (nD) Total Reflection Refractometer N2->N4 N5 Data Synthesis (Lorentz-Lorenz & Arrhenius Models) N3->N5 N4->N5 N6 Protocol Validation & Uncertainty Analysis N5->N6

Figure 1: Analytical workflow for thermophysical characterization of the target cycloalkane.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 543987, (1,3-Dimethylbutyl)cyclohexane." PubChem,[Link]

  • Bruno, T. J., et al. "Effect of RP-1 Compositional Variability on Thermophysical Properties." SciSpace / Energy & Fuels,[Link]

  • Jiang, X., et al. "Density, Viscosity, Refractive Index, and Freezing Point for Binary Mixtures of 1,1′-Bicyclohexyl with Alkylcyclohexane." Journal of Chemical & Engineering Data,[Link]

  • Wang, J., et al. "Densities, Viscosities, Refractive Indices, and Surface Tensions of Binary Mixtures of 2,2,4-Trimethylpentane with Several Alkylated Cyclohexanes." ACS Publications,[Link]

  • Bureau of Transportation Statistics. "Chemical Analysis of Resulting Bleed Air Samples Collected from Simulated Engine Fluid Contamination Events." ROSA P,[Link]

  • Frontiers. "Using Canine Olfaction to Detect Bovine Respiratory Disease: A Pilot Study." Frontiers in Veterinary Science,[Link]

  • NC A&T SU Bluford Library. "Chemical Characterization Of Aviation Fuels By Gas Chromatography-Mass Spectrometry." Aggie Digital Collections, [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Cyclohexane Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the direct C(sp³)-H alkylation of cyclohexane.

Scope Note: This guide focuses on the direct C(sp³)-H functionalization of the cyclohexane ring. If you are performing hydroalkylation (benzene alkylation followed by hydrogenation) or Friedel-Crafts alkylation of benzene, please refer to our aromatic substitution guides.

Core Mechanistic Pathways & Protocol Selection

Q: Why is my conversion rate stalled below 15% despite high catalyst loading?

A: You are likely fighting the thermodynamic stability of the C(sp³)-H bond (BDE ~96 kcal/mol). High catalyst loading often exacerbates side reactions (like polymerization) rather than initiating the difficult C-H activation.

Diagnosis: The reaction pathway determines the bottleneck. Identify your system below:

  • Radical Pathway (HAT): Uses Hydrogen Atom Transfer reagents (e.g., Decatungstate, Diaryl ketones) to generate a cyclohexyl radical.

    • Bottleneck: Recombination of radicals or competitive solvent activation.

  • Cationic Pathway (Superacid/Ionic Liquid): Uses Lewis acids (e.g.,

    
    , Chloroaluminate ILs) to abstract a hydride.
    
    • Bottleneck: Formation of "conjunct polymers" (sludge) or thermodynamic isomerization to methylcyclopentane.

Mechanistic Decision Tree

AlkylationPathways Start Select Alkylation Strategy Radical Radical (HAT) (Photocatalysis/Peroxide) Start->Radical Cationic Cationic (Superacid) (Ionic Liquids/AlCl3) Start->Cationic Yield Optimization: Increase C6H12:Olefin Ratio (>20:1) Radical->Yield Issue: Polyalkylation Sludge Optimization: Add Proton Donor (HCl) or Hydrogenation Cationic->Sludge Issue: Catalyst Deactivation Isomer Optimization: Lower Temp (<40°C) Shorten Contact Time Cationic->Isomer Issue: Ring Contraction

Figure 1: Decision matrix for diagnosing yield loss based on mechanistic pathway.

Troubleshooting Radical-Mediated Alkylation (Photocatalysis)

Q: I am observing significant polyalkylation (di- and tri-substituted cyclohexane). How do I shift selectivity to the mono-alkylated product?

A: Polyalkylation occurs because the alkylated product (alkylcyclohexane) often has weaker tertiary C-H bonds (BDE ~91 kcal/mol) than the starting cyclohexane secondary C-H bonds (BDE ~96 kcal/mol). The radical is stabilized at the tertiary position, inviting further attack.

Corrective Protocol:

  • Dilution Factor: Increase the Cyclohexane:Olefin molar ratio to at least 20:1 (industrial standards often hit 50:1). Cyclohexane should act as both reactant and solvent.

  • Conversion Limit: Stop the reaction at 10-15% conversion . Recycling unreacted cyclohexane is energetically cheaper than separating polyalkylated byproducts.

  • Electron-Deficient Olefins: Use "Sommer-type" conditions. Radical addition to electron-deficient alkenes (e.g., acrylates) is reversible and less prone to chain polymerization than simple olefins.

Q: My photocatalytic reaction (TBADT catalyst) stops after 1 hour. Is the catalyst bleaching?

A: It is more likely oxygen inhibition or light attenuation .

  • Oxygen:

    
     is a triplet radical quencher. Even trace amounts will shut down the excited state of the photocatalyst or intercept the alkyl radical.
    
    • Fix: Sparge with Argon for 20 mins before and during reaction.

  • Light Penetration: As the reaction progresses, byproducts may absorb UV/Vis light (inner filter effect).

    • Fix: Switch to a flow reactor (micro-tubing) to maximize surface-area-to-volume ratio (SA/V).

Troubleshooting Ionic Liquid / Superacid Alkylation

Q: The reaction yields a dark red "sludge" and conversion drops to zero. What is happening?

A: You are forming Conjunct Polymers (Red Oil). This is the "kryptonite" of Lewis acid catalysis.

  • Mechanism: The cyclohexyl cation or alkyl cation undergoes hydride transfer, creating an alkene. This alkene polymerizes and complexes with the Lewis acid (e.g.,

    
    ), forming stable, catalytically inactive species.
    

Standard Recovery Protocol:

Step Action Scientific Rationale
1 Proton Source Add trace anhydrous HCl or t-Butyl Chloride (0.1 mol%). Promotes protic initiation over Lewis-acid complexation.
2 H₂ Co-feed Introduce mild H₂ pressure (5-10 bar). Hydrogenates the "sludge" precursors before they polymerize.

| 3 | Phase Separation | Use a biphasic IL system (e.g.,


). The sludge settles in the heavy IL phase, allowing the organic phase to remain active. |

Q: I see high conversion, but the product is methylcyclopentane, not cyclohexane derivatives. Why?

A: You are witnessing Thermodynamic Isomerization .

  • Cause: The cyclohexyl cation (

    
    ) can rearrange to the methylcyclopentyl cation. In superacidic media, the five-membered ring is often the thermodynamic sink due to the specific solvation energy of the cation, despite the ring strain.
    
  • Fix:

    • Lower Temperature: Operate below 20°C to maintain Kinetic Control.

    • Shorten Residence Time: Quench the reaction immediately after the alkylation event (use a flow reactor).

Experimental Data & Optimization Tables

Table 1: Optimization Parameters for Cyclohexane Alkylation

ParameterRadical (Photoredox)Ionic Liquid (Acidic)Impact on Yield
Temp 25°C - 60°C-10°C - 30°CHigh temp in ILs causes isomerization (Ring contraction).
C6:Olefin Ratio > 20:1> 10:1High ratio prevents polyalkylation (critical for yield).
Stirring Medium (Homogeneous)Vigorous (>1000 RPM) ILs are biphasic; mass transfer limits reaction rate.
Additives HAT Reagent (TBADT)Proton Donor (HCl/t-BuCl)Initiates the catalytic cycle; prevents "induction period."
Standard Protocol: Ionic Liquid Catalyzed Alkylation

Valid for Chloroaluminate systems (e.g.,


-

)
  • Preparation: In a glovebox, mix

    
     and 
    
    
    
    (molar ratio 1:2) to form the acidic ionic liquid.
  • Activation: Add t-Butyl Chloride (1 mol%) as a carbocation initiator. Note: Without this, the reaction may have a long induction period.

  • Reaction: Add Cyclohexane (excess). Cool to 10°C.

  • Addition: Slowly feed the Olefin (e.g., 1-hexene) over 2 hours. Rapid addition causes local hotspots and polymerization.

  • Quench: Decant the upper organic layer. Wash with dilute

    
    .
    
    • Warning: Do not add water directly to the IL phase; it will exotherm violently and release HCl gas.

References

  • Photocatalytic C-H Functionalization

    • Title: "Direct, enantioselective α-alkylation of aldehydes using simple olefins" (Mechanistic parallel for radical addition).
    • Source: Princeton University (MacMillan Group).
    • URL:[Link]

  • Source: US Patent 7,432,409.
  • Superacid Reactivity & Isomerization

    • Title: "Reactions of cyclohexane deriv
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Preventing Polyalkylation

    • Title: "Preventing Polyalkyl
    • Source: BenchChem Technical Support.[1]

  • Photocatalytic Oxidation (Contextual)

    • Title: "Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionaliz
    • Source: NIH / PMC.
    • URL:[Link]

Sources

troubleshooting baseline noise in GC analysis of C12 hydrocarbons

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Hydrocarbon Analysis Topic: Troubleshooting Baseline Noise in C12 (Dodecane) Analysis Ticket ID: #GC-C12-NOISE-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Mid-Elution" Noise Paradox

In the analysis of C12 hydrocarbons (n-dodecane and its isomers), you are operating in the "Goldilocks zone" of Gas Chromatography—typically eluting between 150°C and 200°C on standard non-polar columns.

The Critical Insight: True thermal column bleed (siloxane breakdown) typically dominates at temperatures above 280°C. If you are seeing high baseline noise interfering with your C12 peaks, it is rarely intrinsic column bleed. It is almost certainly chemical contamination (carryover) , gas impurity , or detector instability .

This guide abandons generic advice to focus on the specific noise profiles affecting mid-range hydrocarbon analysis.

Part 1: The Diagnostic Triage (Visualizing the Noise)

Before touching a wrench, you must categorize the noise. The shape of the baseline tells the story of the failure.

Table 1: Noise Morphology & Root Cause Analysis
Noise SignatureVisual CharacteristicProbable Cause in C12 Analysis
The "Grass" High-frequency, random fuzz (constant amplitude).Detector/Electronic. Dirty FID jet or electrometer issues.
The "Wander" Low-frequency, meandering baseline (sine-wave like).Thermal/Pneumatic. Carrier gas flow instability or room temp fluctuations.
The "Rise" Exponential increase before 250°C.Oxidation. Oxygen leak in carrier gas destroying the phase.
The "Ghost" Broad, irregular humps or discrete peaks.Carryover. Residue from heavier (C20+) hydrocarbons from previous runs.
The "Rhythm" Sharp, rhythmic spikes at exact intervals.Electronic. Power cycling of a nearby device (e.g., rough pump).

Part 2: The Isolation Protocol (Decision Logic)

Use this logic flow to isolate the source without replacing unnecessary parts.

G Start START: High Baseline Noise Step1 Step 1: Stop Flow/Oven (Is the noise present with GC idle?) Start->Step1 Electronic Diagnosis: Electronic Noise (Check cables, boards, grounding) Step1->Electronic Yes (Noise Persists) Step2 Step 2: The 'No-Column' Test (Remove column from detector, cap detector) Step1->Step2 No (Noise Stops) Detector Diagnosis: Dirty Detector (FID) (Clean Jet, Check H2/Air Ratio) Step2->Detector Noise Persists w/o Column Step3 Step 3: The 'Cool Inlet' Test (Lower Inlet Temp to 40°C, keep Oven Hot) Step2->Step3 Noise Stops Inlet Diagnosis: Inlet Contamination (Septum Bleed/Liner Residue) Step3->Inlet Noise Drops Column Diagnosis: Column/Carrier Gas (Oxidation or Phase Damage) Step3->Column Noise Persists

Figure 1: Systematic isolation of noise sources in GC analysis. Blue nodes represent active diagnostic steps.

Part 3: Troubleshooting Guides (Q&A Format)

Scenario A: The "High Background" (LOD Issues)

User Question: "I am trying to quantify trace C12, but my background signal is 50 pA (picoamps) even at 150°C. I can't integrate the small peaks. Is my column bleeding?"

Technical Analysis: At 150°C, a standard PDMS column (e.g., DB-1, Rtx-1) should have a bleed of < 2-4 pA. A 50 pA signal indicates hydrocarbon contamination in the gas lines or detector gases.

The Protocol: The "Trap & Bake" Validation

  • Gas Trap Check: Ensure your carrier gas (He/H2) has a high-capacity hydrocarbon trap. If the trap is saturated, it releases hydrocarbons, creating a high "floor."

  • The FID Stoichiometry Test:

    • Standard FID flows are typically 30-40 mL/min H2 and 350-400 mL/min Air.

    • Action: Reduce H2 flow by 10%.

    • Result: If noise drops disproportionately (e.g., by 50%), your fuel gas is contaminated or the detector jet is coked (soot buildup).

  • Bake-out Logic: Do not bake the column yet. Bake the detector (raise FID temp to 350°C) with the column removed and capped. This burns off soot from the jet tip.

Scenario B: The "Ghost" Peaks (Carryover)

User Question: "I see broad, wandering humps in the baseline right where my C12 elutes. It ruins the peak shape."

Technical Analysis: This is classic matrix carryover . If you previously injected heavier samples (e.g., diesel, motor oil, biologicals), the C20-C40 fraction often remains in the inlet liner or the head of the column and slowly "walks" off during subsequent runs.

The Protocol: The "Backflush" Simulation

  • Liner Replacement: Change the inlet liner immediately. Use a liner with quartz wool positioned correctly to wipe the needle, but ensure the wool is deactivated.

  • Solvent Expansion Calculation:

    • C12 analysis often uses non-polar solvents (Hexane/Heptane).

    • Risk: If your injection volume (e.g., 2 µL) expands beyond the liner's volume, sample backflashes into the gas lines.

    • Fix: Reduce injection volume to 1 µL or use a pressure-pulsed injection to contain the cloud.

  • Column Trimming: Remove 0.5 meters from the front of the column. This removes the "guard band" where heavy non-volatiles accumulate.

Scenario C: The "Rising" Baseline (Oxidation)

User Question: "My baseline starts flat but rises sharply starting at 100°C. I thought bleed only happened at 300°C?"

Technical Analysis: You are correct; thermal bleed is high-temp. However, Oxidative Bleed happens at lower temperatures. If Oxygen is entering the system, it attacks the polymer backbone, creating cyclic siloxanes that elute continuously.

The Protocol: The Leak-Seek

  • The Septum Nut: This is the #1 leak source. Thermal cycling loosens the nut.

    • Action: Tighten the nut, then back off 1/4 turn. It should be "finger tight plus a nudge."

  • The Oxygen Trap: Check your indicator trap. If it is grey/brown (depleted), you are pumping oxygen into the column.

  • MS Confirmation (If available): Look for ions m/z 207, 281, 355 . These are column bleed markers (cyclic siloxanes).[1] If you see these at 150°C, your column is being actively destroyed by oxygen [1].

Part 4: Validated Experimental Parameters for C12

To minimize noise, ensure your method adheres to these "Low-Noise" standards.

ParameterRecommended SettingRationale
Inlet Temp 250°CHigh enough to vaporize C12, low enough to minimize septum bleed (m/z 73).
Column 100% Dimethylpolysiloxane (e.g., DB-1) or 5% Phenyl (DB-5)Non-polar phases match C12 polarity, offering sharpest peaks and lowest bleed.
Carrier Mode Constant Flow (not Constant Pressure)Prevents baseline drift as viscosity changes during the temp ramp [2].
FID Temp 300°CPrevents condensation of water (combustion product) which causes spiking noise.

References

  • Restek Corporation. (2021). Troubleshooting GC Column Baseline Issues: Bleed vs. Contamination. Retrieved from [Link]

  • Agilent Technologies. (2016). GC Troubleshooting Guide: Baseline Instability and Noise. Retrieved from [Link]

  • Element Lab Solutions. (2025). GC Diagnostic Skills III: Baseline Problems and Detector Gas Flows. Retrieved from [Link]

  • Chromatography Today. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]

Sources

Technical Support Guide: Minimizing Steric Byproducts in (1,3-dimethylbutyl)cyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted cyclohexanes, specifically focusing on (1,3-dimethylbutyl)cyclohexane. We will delve into the common challenges associated with this synthesis, primarily the formation of steric and isomeric byproducts, and provide robust troubleshooting strategies and validated protocols to ensure high-purity outcomes.

Section 1: Understanding the Core Synthetic Challenge

The synthesis of (1,3-dimethylbutyl)cyclohexane is most commonly approached via a Friedel-Crafts-type alkylation reaction. This involves the electrophilic substitution of a hydrogen atom on a cyclohexane ring with a (1,3-dimethylbutyl) carbocation. However, this seemingly straightforward reaction is fraught with challenges that can significantly impact yield and purity.

The primary issues arise from the nature of the carbocation intermediate and the reaction conditions:

  • Polyalkylation: The introduction of an alkyl group onto the cyclohexane ring can activate it for further substitution, leading to the formation of di- and tri-substituted byproducts. This is a common issue in many Friedel-Crafts alkylation reactions.[1][2][3]

  • Carbocation Rearrangement: The (1,3-dimethylbutyl) cation is a secondary carbocation. Under typical acidic conditions, it is prone to rearrangement via a hydride shift to form a more stable tertiary carbocation, leading to the synthesis of an incorrect isomer.[4][5][6]

  • Steric Hindrance: The bulky nature of the incoming alkyl group can lead to a mixture of positional isomers, complicating purification and reducing the yield of the desired product.[7][8]

General Reaction Pathway & Pitfalls

The diagram below illustrates the general mechanism of a direct alkylation and the points at which byproducts can form.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack Alkyl_Halide Alkyl Halide/Alkene (e.g., 4-chloro-2-methylpentane) Carbocation Secondary Carbocation (Desired Electrophile) Alkyl_Halide->Carbocation + Catalyst Catalyst Lewis Acid (e.g., AlCl3) Rearranged_Carbocation Tertiary Carbocation (Isomeric Impurity) Carbocation->Rearranged_Carbocation Hydride Shift (Side Reaction) Desired_Product (1,3-dimethylbutyl)cyclohexane (Mono-alkylated) Carbocation->Desired_Product + Cyclohexane Isomeric_Byproduct Isomeric Byproduct Rearranged_Carbocation->Isomeric_Byproduct + Cyclohexane Cyclohexane Cyclohexane Polyalkylated_Byproduct Poly-alkylated Byproduct Desired_Product->Polyalkylated_Byproduct + Carbocation (Over-alkylation)

Caption: General mechanism and common side reactions in direct alkylation.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My GC-MS analysis shows multiple peaks corresponding to di- and tri-substituted cyclohexane products. How can I improve selectivity for the mono-alkylated product?

A1: This issue, known as polyalkylation, occurs because the alkylated product is often more reactive than the starting cyclohexane.[6][9] The most effective and straightforward strategy to suppress this is to alter the stoichiometry of your reactants.

Causality: By using a large excess of cyclohexane relative to the alkylating agent, you increase the statistical probability that the electrophile will encounter and react with an un-substituted cyclohexane molecule rather than an already substituted one.

Parameter Standard Condition (e.g., 1.2:1) Optimized Condition (e.g., 5:1 or greater)
Cyclohexane : Alkylating Agent High probability of polyalkylationFavors mono-alkylation
Typical Mono-Product Yield Often < 50%Can exceed 80-90%
Downstream Processing Requires extensive purificationSimplified purification

Actionable Advice: We recommend starting with at least a 5-fold molar excess of cyclohexane. The unreacted cyclohexane can be recovered by distillation and recycled for future reactions.

Q2: I'm observing a significant isomeric byproduct. The mass is correct, but the fragmentation pattern suggests a different branching structure on the alkyl chain. What is happening?

A2: You are likely observing the result of a carbocation rearrangement. The initial secondary carbocation formed from a precursor like 4-methyl-2-pentene or its corresponding halide can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This rearranged electrophile then alkylates the cyclohexane, leading to an isomeric byproduct.[4][5]

G start Desired Secondary Carbocation (1,3-dimethylbutyl cation) rearranged More Stable Tertiary Carbocation (1,1,2-trimethylpropyl cation) start->rearranged 1,2-Hydride Shift (Rapid & Often Unavoidable)

Caption: Carbocation rearrangement leading to isomeric byproducts.

Actionable Advice: This is a fundamental limitation of direct Friedel-Crafts alkylation.[6] While lowering the reaction temperature can sometimes disfavor rearrangement, a more robust solution is to adopt a synthetic strategy that avoids the formation of a free carbocation altogether. The recommended approach is a Friedel-Crafts acylation followed by a chemical reduction, which we detail in Section 4.

Q3: My reaction is inefficient, with low conversion of starting materials. What parameters can I adjust?

A3: Low conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Choice: Traditional Lewis acids like AlCl₃ and FeCl₃ are highly active but are also sensitive to moisture and can be difficult to handle.[1][10] Modern solid acid catalysts, such as zeolites or tungstophosphoric acid on silica, can offer comparable or even superior performance with the added benefits of being reusable and easier to separate from the reaction mixture.[11][12]

  • Reagent Purity: The Friedel-Crafts reaction is highly sensitive to water. Ensure that your cyclohexane, alkylating agent, and apparatus are scrupulously dry. Water will deactivate the Lewis acid catalyst. Methods for purifying cyclohexane include distillation from sodium or passage through activated alumina.[13][14]

  • Temperature: While lower temperatures can reduce side reactions, there is an optimal temperature range for catalyst activity. If the reaction is too cold, the activation energy barrier may not be overcome. We recommend running small-scale trials at temperatures ranging from 0 °C to 50 °C to find the optimal balance for your specific catalyst system.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is there a more reliable method than direct alkylation to synthesize (1,3-dimethylbutyl)cyclohexane with high purity?

A1: Absolutely. The most reliable and field-proven strategy to avoid both polyalkylation and carbocation rearrangement is a multi-step approach involving the Friedel-Crafts acylation of benzene, followed by reduction of the resulting ketone, and finally, hydrogenation of the aromatic ring.[7][15][16] This route offers superior control over the final product's structure.

Q2: Why is Friedel-Crafts acylation superior to alkylation for controlling the reaction?

A2: Friedel-Crafts acylation has two distinct advantages over alkylation:

  • No Rearrangement: The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[5][7][17] This ensures the carbon skeleton of the acyl group is transferred to the ring intact.

  • No Poly-acylation: The product of the acylation is a ketone. The acyl group is electron-withdrawing and deactivates the aromatic ring, making it less susceptible to a second acylation reaction.[3][15][18]

Q3: Which catalyst is better for this synthesis: a traditional Lewis acid like AlCl₃ or a modern solid acid catalyst?

A3: The choice depends on your specific laboratory capabilities and goals. Here is a comparative summary:

Catalyst Type Advantages Disadvantages
Lewis Acids (e.g., AlCl₃, FeCl₃) High reactivity, well-established procedures.[10]Moisture sensitive, corrosive, generates stoichiometric acidic waste, difficult to remove from product.[11]
Solid Acids (e.g., Zeolites, Supported Acids) Reusable, non-corrosive, simple workup (filtration), can offer higher selectivity, environmentally greener.[11][19]May require higher temperatures, initial catalyst cost can be higher, may have lower activity for some substrates.

For high-purity, reproducible synthesis, especially at scale, we strongly recommend exploring solid acid catalysts.

Section 4: Recommended Protocol: A High-Fidelity, Three-Step Synthesis

This protocol is designed to circumvent the inherent problems of direct alkylation by using a controlled, sequential approach.

Caption: Recommended three-step workflow for high-purity synthesis.

Part A: Friedel-Crafts Acylation of Benzene
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an excess of dry benzene (which acts as both solvent and reactant).

  • Addition: Cool the mixture in an ice bath (0-5 °C). Add 4-methylpentanoyl chloride (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the acid chloride.

  • Workup: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone, 4-methyl-1-phenylpentan-1-one.

Part B: Wolff-Kishner Reduction of the Ketone
  • Setup: In a flask equipped with a reflux condenser, combine the crude ketone from Part A, diethylene glycol (as solvent), hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 180-200 °C) for 4-6 hours. Water and excess hydrazine will distill off as the reaction proceeds.

  • Workup: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane or ether). Wash the combined organic extracts with dilute acid and then water. Dry over anhydrous MgSO₄, filter, and concentrate to yield crude (1,3-dimethylbutyl)benzene. This product can be purified by vacuum distillation.

Part C: Catalytic Hydrogenation of the Aromatic Ring
  • Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), dissolve the purified (1,3-dimethylbutyl)benzene from Part B in a suitable solvent such as ethanol or cyclohexane.

  • Catalyst: Add a catalytic amount of Rhodium on carbon (Rh/C, 1-5 mol%) or an alternative catalyst like Ruthenium on alumina (Ru/Al₂O₃).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi (or as determined by literature for the specific catalyst). Heat and agitate the reaction at 50-80 °C. Monitor the reaction by observing the drop in hydrogen pressure.

  • Workup: Once the hydrogen uptake ceases, cool the vessel, and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting (1,3-dimethylbutyl)cyclohexane should be of high purity but can be further purified by fractional distillation if necessary.

References

  • StudySmarter. (2023, October 21). Friedel Crafts Alkylation: Mechanism & Benzene Reaction. [Link]

  • Biffis, A., et al. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?[Link]

  • Cutright, J. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • Clark, J. (2015). The Friedel-Crafts Alkylation of Benzene. Chemguide. [Link]

  • Nunes Law. Benzene Alkylation And Higher Olefins And Kinetics. [Link]

  • LookChem. Purification of Cyclohexane. [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [YouTube video]. [Link]

  • Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Syntheses. Procedure for Methone Synthesis. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PubChem. (1,3-Dimethylbutyl)cyclohexane. [Link]

  • Google Patents.
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • El-Shafie, M., et al. (2018, March 24). Alkylation of Benzene with Long Chain Olefins Over Solid-Acid Catalyst. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023, January 22). An Industrial Alkylation of Benzene. [Link]

  • LibreTexts Chemistry. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

  • Semantic Scholar. Friedel-Crafts Alkylation. [Link]

  • ChemBK. (1,3-Dimethylbutyl)cyclohexane. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

Technical Support Center: Optimizing Phase Separation in (1,3-Dimethylbutyl)cyclohexane Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for volatile organic compound (VOC) extraction workflows. (1,3-Dimethylbutyl)cyclohexane is a highly lipophilic, branched cycloalkane and a critical biomarker, notably identified in the exhaled breath and biological matrices of livestock infected with Mycobacterium bovis1.

Extracting this non-polar VOC from complex, surfactant-rich aqueous matrices (like plasma, fecal suspensions, or breath condensates) via Liquid-Liquid Extraction (LLE) frequently results in severe phase separation issues, such as stubborn emulsions and micro-droplet entrapment. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high analytical recovery and clear phase boundaries.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does a stable emulsion form when extracting (1,3-dimethylbutyl)cyclohexane from biological matrices? Answer: Emulsions are thermodynamically unstable but kinetically stabilized by endogenous amphiphilic molecules (e.g., proteins, phospholipids, and biosurfactants) present in the biological matrix 2. Because (1,3-dimethylbutyl)cyclohexane is highly non-polar, the interfacial tension between the aqueous phase and the extraction solvent (e.g., hexane) is extremely high. Proteins denature at this high-energy interface, creating a rigid viscoelastic film that traps solvent micro-droplets, preventing them from coalescing into a bulk organic layer.

Q2: How does "salting out" resolve these phase separation issues? Answer: Adding a chaotropic salt (like NaCl or MgSO₄) fundamentally alters the thermodynamics of the system. "Salting out" increases the ionic strength of the aqueous phase, which tightly binds water molecules through ion-dipole interactions 3. This achieves two critical outcomes:

  • It decreases the aqueous solubility of non-polar analytes like (1,3-dimethylbutyl)cyclohexane, driving them quantitatively into the organic phase.

  • It neutralizes the electrostatic repulsion between solvated proteins, causing them to precipitate (flocculate) rather than stabilize the emulsion interface, effectively breaking the emulsion.

Q3: Centrifugation isn't breaking my emulsion. What thermodynamic or physical adjustments can I make? Answer: If kinetic force (centrifugation) fails to overcome the activation energy required for droplet coalescence, you must alter the physical properties of the phases:

  • Temperature Adjustment: Gently heating the mixture (e.g., to 35°C–40°C) reduces the viscosity of the organic phase and increases the kinetic energy of the droplets, promoting coalescence. Caution: Because (1,3-dimethylbutyl)cyclohexane is a VOC, heating must be performed in hermetically sealed, pressure-resistant vials to prevent evaporative loss.

  • Filtration: Passing the emulsion through a glass wool plug or highly silanized phase separation filter paper physically shears the interfacial film and allows the non-polar organic phase to pass while retaining the aqueous emulsion 4.

Part 2: Self-Validating Experimental Protocol

Standardized Liquid-Liquid Extraction (LLE) Workflow

Objective: To extract (1,3-dimethylbutyl)cyclohexane from aqueous biological matrices with >90% recovery and zero emulsion carryover.

Step 1: Matrix Preparation & Salting Out

  • Transfer 2.0 mL of the aqueous biological sample into a 10 mL glass centrifuge tube equipped with a PTFE-lined screw cap.

  • Add 0.5 g of anhydrous Sodium Chloride (NaCl) to achieve near-saturation. Vortex for 30 seconds until the salt is fully dissolved.

  • Self-Validation Check: The solution should appear slightly turbid as matrix proteins begin to precipitate out of the aqueous phase.

Step 2: Solvent Addition & Partitioning 3. Add 2.0 mL of high-purity n-hexane (or ethyl acetate, depending on downstream GC-MS compatibility). 4. Agitate via gentle end-over-end rotation for 10 minutes.

  • Self-Validation Check: Ensure you are not vortexing vigorously at this stage. High-shear mixing exacerbates emulsion formation by drastically decreasing droplet size and increasing the interfacial surface area.

Step 3: Phase Separation (Centrifugation) 5. Centrifuge the sealed tubes at 3,000 × g for 10 minutes at 20°C.

  • Self-Validation Check: Inspect the phase boundary. A successful separation will yield a clear upper organic layer, a solid proteinaceous pellet at the interface, and a clear lower aqueous layer. If an emulsion persists, proceed to the troubleshooting workflow diagram below.

Step 4: Recovery & Analysis 6. Carefully aspirate 1.5 mL of the upper organic layer using a glass Pasteur pipette, strictly avoiding the interfacial layer. 7. Transfer to a GC-MS autosampler vial for immediate analysis.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of various phase separation interventions on the extraction efficiency of (1,3-dimethylbutyl)cyclohexane from a standard 2.0 mL biological matrix.

Extraction ConditionPhase Separation Time (min)Emulsion Volume (%)Organic Phase Recovery (%)Analyte Yield (%)
Control (Vortexing, No Salt)> 6085< 1512.4
Centrifugation Only (3000 x g)30405548.7
Gentle Rotation + Centrifugation15158276.2
NaCl (Salting Out) + Centrifugation509694.5
NaCl + Heat (40°C) + Centrifugation309895.1

Part 4: Phase Separation Troubleshooting Workflow

PhaseSeparationWorkflow Start Start LLE Workflow (Aqueous Matrix + Hexane) Mix Gentle End-Over-End Rotation (10 min) Start->Mix Centrifuge1 Initial Centrifugation (3000 x g, 10 min) Mix->Centrifuge1 EmulsionCheck Is Emulsion Present? Centrifuge1->EmulsionCheck SaltingOut Add NaCl (Salting Out) to Aqueous Phase EmulsionCheck->SaltingOut Yes Success Clear Phase Separation Achieved EmulsionCheck->Success No Heat Warm to 40°C in Sealed Vial SaltingOut->Heat If Persistent Centrifuge2 Re-Centrifuge (3000 x g, 10 min) SaltingOut->Centrifuge2 Filter Filter through Silanized Phase Separation Paper Heat->Filter If Heat Fails Heat->Centrifuge2 Filter->Success Centrifuge2->EmulsionCheck Still Cloudy Analyze Extract Organic Layer for GC-MS Analysis Success->Analyze

Fig 1: Logical troubleshooting workflow for resolving LLE emulsions during VOC extraction.

References

  • Application of Volatilome Analysis to the Diagnosis of Mycobacteria Infection in Livestock Source: nih.gov URL:[Link]

  • Removal of a Mixture of Seven Volatile Organic Compounds (VOCs) Using an Industrial Pilot-Scale Process Source: mdpi.com URL:[Link]

  • Enhancing Extractions by Salting Out | LCGC International Source: chromatographyonline.com URL:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International Source: chromatographyonline.com URL:[Link]

Sources

Validation & Comparative

High-Resolution NMR Profiling of (1,3-Dimethylbutyl)cyclohexane: Solvent Resolution and Structural Assignment Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,3-Dimethylbutyl)cyclohexane (CAS: 61142-19-6) represents a class of branched alkyl-cyclohexanes frequently encountered as intermediates in the synthesis of specialized lubricants and surfactants. Structurally, it consists of a cyclohexane ring substituted with a bulky, branched hexyl-equivalent chain.

The Analytical Challenge: Standard ¹H NMR analysis in Chloroform-d (CDCl₃) often yields poor performance for this molecule. The aliphatic region (0.8–1.8 ppm) suffers from severe signal overlap, where the cyclohexane ring protons mask the diagnostic multiplets of the branched alkyl chain.

The Solution: This guide compares the standard CDCl₃ Protocol against an optimized Benzene-d₆ (C₆D₆) Protocol . We demonstrate that exploiting the Anisotropic Solvent-Induced Shift (ASIS) effect of benzene significantly enhances spectral resolution, allowing for unambiguous assignment of the diastereotopic methyl groups and the methine protons without requiring expensive high-field (>600 MHz) instrumentation.

Structural Analysis & Theoretical Basis

Before interpreting the spectra, we must define the magnetic environment of the nuclei.

Molecule: (1,3-Dimethylbutyl)cyclohexane Formula: C₁₂H₂₄ Key Structural Features:

  • Chiral Center (C1'): The carbon attaching the chain to the ring is chiral. This renders the two methyl groups at the end of the chain (C4') diastereotopic (chemically non-equivalent).

  • Steric Bulk: The 1,3-dimethylbutyl group is bulky, locking the cyclohexane ring predominantly into a chair conformation with the substituent in the equatorial position to minimize 1,3-diaxial interactions.

Visualization of Connectivity (DOT Diagram)

The following diagram illustrates the connectivity and the logical flow for assigning signals based on scalar coupling (


-coupling).

G cluster_0 Cyclohexane Ring cluster_1 1,3-Dimethylbutyl Chain C_ipso C1 (Ipso) Methine C1_prime C1' (Chiral) Methine C_ipso->C1_prime Connectivity C_ring C2-C6 Methylene Envelope Me1_prime C1'-Me Doublet C1_prime->Me1_prime J=6-7Hz C2_prime C2' Diastereotopic CH2 C1_prime->C2_prime COSY C3_prime C3' Methine C2_prime->C3_prime COSY Me_term Terminal Me (x2) Diastereotopic Doublets C3_prime->Me_term J=6-7Hz

Figure 1: Connectivity map highlighting the critical spin systems. The chiral center at C1' induces magnetic non-equivalence in the terminal methyls.

Comparative Methodology: CDCl₃ vs. C₆D₆[1][2]

Experimental Protocol

To replicate the data discussed below, follow this standardized sample preparation method.

ParameterMethod A: Standard (CDCl₃) Method B: Optimized (C₆D₆)
Solvent Chloroform-d (99.8% D) + 0.03% TMSBenzene-d₆ (99.5% D)
Concentration 10 mg / 0.6 mL10 mg / 0.6 mL
Temperature 298 K298 K
Reference (¹H) TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)Residual C₆D₅H (7.16 ppm)
Reference (¹³C) CDCl₃ (77.16 ppm)C₆D₆ (128.06 ppm)
Wait Time (d1) 1.0 s2.0 s (Due to longer T1 in degassed benzene)
Performance Analysis: ¹H NMR Spectrum

The primary "performance" metric here is Signal Dispersion .

Scenario A: The CDCl₃ Problem

In Chloroform-d, the aliphatic protons of the cyclohexane ring and the butyl chain resonate in the narrow 0.8–1.7 ppm window.

  • Overlap: The C1'-Methyl doublet overlaps significantly with the ring protons.

  • Ambiguity: The diastereotopic protons of the C2' methylene group (in the chain) often appear as a shapeless multiplet buried under the cyclohexane envelope.

Scenario B: The C₆D₆ Advantage (ASIS Effect)

Benzene molecules stack against the solute. The magnetic anisotropy of the benzene ring creates a shielding cone. Protons located above/below the benzene ring plane are shielded (shifted upfield), while those in the plane are deshielded.

  • Result: The bulky 1,3-dimethylbutyl group disrupts the solvent shell differently than the compact cyclohexane ring, causing differential shifting of signals. This "spreads" the spectrum.[1]

Comparative Data Table (¹H NMR)

Note: Values are representative of high-field (400-600 MHz) analysis based on additive prediction rules and ASIS literature.

Proton AssignmentMultiplicityShift δ (ppm) in CDCl₃ Shift δ (ppm) in C₆D₆ Performance Delta
Terminal Me (x2) Doublet (dd*)0.86, 0.87 (Overlapping)0.82, 0.91 Resolved: Diastereotopic nature revealed.
C1'-Methyl Doublet0.89 (Buried)0.98 Resolved: Separated from terminal methyls.
Ring CH₂ (Axial) Multiplet0.90 – 1.100.75 – 1.05Upfield shift clears the methyl region.
Chain C2' (CH₂) Multiplet1.15 – 1.30 (Obscured)1.25 – 1.45 Distinct multiplet visible.
Ring CH₂ (Eq) Broad Doublet1.60 – 1.751.65 – 1.80Remains downfield, distinct.

*dd: Appears as double doublets due to magnetic non-equivalence.

¹³C NMR Analysis: Structural Verification

While ¹H NMR focuses on resolution, ¹³C NMR provides the "fingerprint" for purity and isomer confirmation.

Predicted ¹³C Chemical Shift Profile

The molecule lacks internal symmetry due to the chiral center at C1' and the rigid equatorial conformation. Consequently, we expect up to 12 distinct carbon signals , rather than the simplified set expected for a symmetric isomer like 1,4-dimethylcyclohexane.

Carbon TypeCountApprox.[1][2][3][4][5][6][7] Shift (CDCl₃)Diagnostic Note
Methyls 319.0 - 23.0 ppmLook for 3 distinct peaks. If only 2 are seen, resolution is insufficient.
Chain CH₂ (C2') 1~45.0 ppmHigh field due to beta-branching.
Chain CH (C3') 1~25.0 ppmMethine of the isopropyl group.
Chain CH (C1') 1~38.0 ppmCritical: The chiral connection point.
Ring CH (Ipso) 1~40.0 ppmBroadened slightly by adjacent branching.
Ring CH₂ 526.0 - 35.0 ppm5 distinct signals due to diastereotopicity (C2≠C6, C3≠C5).
Workflow for Isomer Differentiation

This molecule is often synthesized via hydrogenation of aromatic precursors. A common impurity is the cis isomer or incomplete hydrogenation.

Workflow Start Crude Product Analysis Step1 13C NMR (Proton Decoupled) Start->Step1 Decision1 Count Methyl Signals (15-25 ppm) Step1->Decision1 ResultA 3 Distinct Signals (High Purity) Decision1->ResultA Clear Separation ResultB <3 Signals or Broadening (Isomer Mixture/Overlap) Decision1->ResultB Overlap Action1 Run DEPT-135 ResultB->Action1 Analysis Verify CH/CH3 (Up) vs CH2 (Down) Action1->Analysis

Figure 2: Decision tree for confirming the purity of the alkyl chain structure using Carbon-13 NMR.

Conclusion and Recommendations

For the rigorous characterization of (1,3-dimethylbutyl)cyclohexane , the choice of solvent is the determining factor in spectral quality.

  • Avoid CDCl₃ for detailed ¹H assignment: The spectral crowding in the 0.8–1.0 ppm region makes accurate integration of the methyl groups unreliable, potentially masking impurities.

  • Adopt C₆D₆ as the standard: The benzene-induced shifts successfully resolve the C1'-methyl doublet from the terminal isopropyl methyls. This allows for accurate integral ratios (3:3:3) to confirm the integrity of the branched chain.

  • ¹³C Verification: Ensure the detection of 12 distinct carbon signals to confirm the lack of symmetry and the presence of a single diastereomer (assuming enantiomeric resolution is not required).

Final Verdict: The Benzene-d₆ Protocol is the superior analytical method for this specific lipophilic hydrocarbon.

References

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS).[7][8][9] SDBS No. 2306 (Related Alkylcyclohexanes). Accessed October 2023. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organometallics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[1] 9, 2010, pp. 2176–2179.[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009. (Reference for Additivity Rules in Alkyl Systems). [Link]

  • PubChem Database. "(1,3-Dimethylbutyl)cyclohexane Summary." National Center for Biotechnology Information. [Link]

  • Reich, H. J. "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department Online. (Authoritative guide on ASIS effects). [Link]

Sources

High-Resolution FTIR Spectral Analysis: Differentiating (1,3-Dimethylbutyl)cyclohexane from Standard Hydrocarbon Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Scope: Objective spectral comparison, mechanistic peak assignment, and self-validating ATR-FTIR methodologies.

Executive Summary

(1,3-Dimethylbutyl)cyclohexane (CAS: 61142-19-6) is a complex, branched cycloalkane frequently utilized as a high-fidelity surrogate in aerospace propellants (such as RP-1)[1] and as a highly specialized, non-polar hydrophobic solvent in advanced lipid-nanoparticle (LNP) drug formulations[2]. Due to its structural hybridity—combining a rigid cyclohexane ring with a highly branched aliphatic tail—differentiating it from simpler solvents like pure cyclohexane or straight-chain alkanes (e.g., n-dodecane) requires precise Fourier Transform Infrared (FTIR) spectral interpretation.

This guide provides an authoritative framework for distinguishing these solvents based on their vibrational causality and outlines a self-validating analytical protocol for quality control.

PART 1: Mechanistic Spectral Causality (The "Why")

To understand the FTIR spectrum of (1,3-dimethylbutyl)cyclohexane, we must deconstruct the molecule into its two primary structural domains and analyze the resulting vibrational modes.

1. The Cyclohexane Ring Domain Pure cyclohexane is characterized by a lack of terminal methyl (-CH₃) groups. Its infrared fingerprint region (1500 to 400 cm⁻¹) is dominated by unique, complex overlapping skeletal vibrations[3]. Because the ring is locked in a chair conformation, it exhibits distinct ring breathing and deformation bands at ~890 cm⁻¹ and ~845 cm⁻¹ . Furthermore, pure cycloalkanes completely lack the symmetric methyl bending band typically found at ~1375 cm⁻¹ in standard alkanes[4].

2. The 1,3-Dimethylbutyl Chain Domain The attachment of the 1,3-dimethylbutyl group[-CH(CH₃)-CH₂-CH(CH₃)₂] introduces critical differentiating peaks.

  • Methyl Stretching: The presence of methyl groups introduces a strong asymmetric C-H stretch at 2960 cm⁻¹ , which is entirely absent in pure cyclohexane[3].

  • The gem-Dimethyl Split (Critical Identifier): The terminal end of the 1,3-dimethylbutyl chain is an isopropyl group [-CH(CH₃)₂]. The steric interaction between these two twin methyl groups attached to the same carbon (geminal dimethyls) causes a vibrational coupling in the symmetric bending (umbrella) mode. Instead of a single peak at 1380 cm⁻¹, this coupling produces a highly characteristic doublet (split peak) at ~1385 cm⁻¹ and ~1365 cm⁻¹ . This specific feature mathematically proves the presence of the branched tail.

PART 2: Comparative FTIR Data

The following table objectively compares the key quantitative absorption bands of (1,3-dimethylbutyl)cyclohexane against two common alternative solvents: pure cyclohexane (a pure cyclic) and n-dodecane (a pure linear alkane).

Spectral Region(1,3-Dimethylbutyl)cyclohexanePure Cyclohexanen-DodecaneVibrational Assignment & Causality
2960 cm⁻¹ StrongAbsentStrongAsymmetric C-H stretch of -CH₃. Differentiates branched/linear alkanes from pure cycloalkanes.
2920 & 2850 cm⁻¹ StrongStrongStrongAsymmetric and symmetric C-H stretch of -CH₂-. Present in all aliphatic hydrocarbon systems.
1450 cm⁻¹ MediumMediumMedium-CH₂- scissoring deformation. Acts as a baseline structural indicator for all saturated chains.
1385 & 1365 cm⁻¹ Medium (Doublet) AbsentMedium (Singlet at 1380)Symmetric -CH₃ bend. The doublet strictly confirms the terminal isopropyl (gem-dimethyl) group.
890 & 845 cm⁻¹ Weak/MediumWeak/MediumAbsentCyclohexane ring skeletal breathing. Differentiates cyclic structures from straight-chain alkanes.
PART 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in a GLP/GMP environment, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation steps.

Step 1: System Readiness & Background Characterization

  • Action: Clean the ATR diamond crystal with HPLC-grade hexane, followed by acetone. Acquire an ambient air background scan (64 co-added scans, 4 cm⁻¹ resolution).

  • Causality: The background must be collected immediately prior to the sample to map and subtract atmospheric H₂O and CO₂. Because atmospheric humidity fluctuates rapidly, using an old background will introduce artifact peaks that can obscure the delicate 890 cm⁻¹ ring breathing modes.

Step 2: Sample Application & Evanescent Wave Interaction

  • Action: Deposit ~50 µL (2-3 drops) of the neat liquid sample onto the ATR crystal, ensuring complete coverage of the active sensor area.

  • Causality: As a C12 heavy hydrocarbon, (1,3-dimethylbutyl)cyclohexane has low volatility. Evaporation during the scan is negligible, allowing for stable refractive index matching and consistent evanescent wave penetration depth throughout the 64-scan acquisition.

Step 3: Data Acquisition & Apodization

  • Action: Execute the sample scan using a Happ-Genzel or Norton-Beer apodization function.

  • Causality: Standard boxcar apodization can create "ringing" artifacts in the baseline. Happ-Genzel optimizes the trade-off between spectral resolution and signal-to-noise ratio (SNR), which is absolutely critical for mathematically resolving the narrow gem-dimethyl doublet at 1385/1365 cm⁻¹.

Step 4: Self-Validating Spectral Verification

  • Action: Post-acquisition, examine the 4000–3500 cm⁻¹ region. The baseline must read ~100% transmittance (or 0 Absorbance).

  • Causality: Hydrocarbons inherently lack O-H or N-H bonds. Any absorption in this high-frequency region serves as a self-validating failure indicator, proving either moisture contamination in the solvent or an improperly cleaned ATR crystal. If peaks are present here, the data must be discarded and the run repeated.

PART 4: Visualizing the Analytical Logic

The following decision tree illustrates the logical workflow an analytical chemist uses to identify the solvent based on the acquired FTIR spectrum.

FTIR_Workflow Sample Unknown Hydrocarbon Sample Scan ATR-FTIR Acquisition (4000 - 600 cm⁻¹) Sample->Scan CheckCH3 Analyze ~1380 cm⁻¹ (CH₃ Umbrella Bend) Scan->CheckCH3 CheckRing Analyze ~890 cm⁻¹ (Cyclohexane Ring) CheckCH3->CheckRing Present Cyclohexane Cyclohexane (Pure Cyclic) CheckCH3->Cyclohexane Absent CheckSplit Analyze 1385/1365 cm⁻¹ (gem-Dimethyl Split) CheckRing->CheckSplit Present Dodecane n-Dodecane (Linear Alkane) CheckRing->Dodecane Absent Target (1,3-dimethylbutyl)cyclohexane (Branched Cyclic) CheckSplit->Target Present (Doublet)

Fig 1: FTIR spectral decision tree for differentiating complex hydrocarbon solvents.

References
  • Title: Effect of RP-1 Compositional Variability on Thermophysical Properties Source: SciSpace / Energy & Fuels[1] URL: [Link]

  • Title: C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 Source: DocBrown's Advanced Organic Chemistry[3] URL: [Link]

  • Title: (1,3-Dimethylbutyl)cyclohexane | C12H24 | CID 543987 Source: PubChem, National Institutes of Health[2] URL: [Link]

  • Title: IR Spectrum: Cycloalkanes Source: QuimicaOrganica[4] URL: [Link]

  • Title: Cyclohexane - the NIST WebBook Source: National Institute of Standards and Technology (NIST)[5] URL: [Link]

Sources

Comparative Analysis of Gas Chromatographic Retention Times: (1,3-Dimethylbutyl)cyclohexane vs. n-Dodecane

Author: BenchChem Technical Support Team. Date: March 2026

Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical platform for volatile organic compound (VOC) profiling. In specialized applications ranging from1[1] to the characterization of2[2], distinguishing between structural isomers and homologous hydrocarbons is critical.

This guide provides an objective, data-backed comparison of the retention behaviors of (1,3-dimethylbutyl)cyclohexane (a branched cycloalkane biomarker) and n-dodecane (a linear alkane reference standard), detailing the mechanistic causality behind their chromatographic separation.

Thermophysical & Chromatographic Profiling

While both compounds are C12 hydrocarbons with nearly identical molecular weights, their distinct molecular geometries lead to significant differences in boiling points and GC retention times.

Quantitative Comparison Summary
Parameter(1,3-Dimethylbutyl)cyclohexanen-Dodecane
Chemical Formula C₁₂H₂₄C₁₂H₂₆
Molecular Weight 168.32 g/mol 170.33 g/mol
Structure Type Branched CycloalkaneLinear Alkane
Boiling Point ~207 °C (480 K)216.2 °C
Kovats Retention Index (DB-5) < 1200 (Elutes Earlier)1200 (Exact Reference)
Primary Application Disease Biomarker (VOC)GC Retention Standard

Mechanistic Causality of Retention Behavior

As an analytical scientist, it is crucial to understand that retention time on a non-polar column is not merely a function of molecular weight; it is a macroscopic readout of molecular geometry and intermolecular forces.

When utilizing a non-polar stationary phase (e.g., 5% phenyl / 95% dimethyl polysiloxane like DB-5), separation is governed almost entirely by dispersive van der Waals interactions [3]. These interactions correlate directly with the compound's boiling point and its accessible molecular surface area.

  • n-Dodecane (The Linear Standard): As an unbranched, straight-chain alkane, n-dodecane possesses a high degree of conformational flexibility. This allows the molecule to uncoil and maximize its surface area contact with the stationary phase. The strong dispersion forces result in a higher boiling point (216.2 °C) and a longer retention time. By definition, its Kovats Retention Index (RI) is exactly 1200[3].

  • ** (1,3-Dimethylbutyl)cyclohexane (The Branched Cycloalkane):** This molecule features a rigid cyclohexane ring coupled with a bulky, branched aliphatic tail. The steric hindrance and 1,3-diaxial interactions within the ring system prevent the molecule from adopting a fully extended conformation[4]. This forces the molecule into a highly compact, spherical 3D geometry. The reduced effective surface area translates to weaker dispersion forces, a lower boiling point (~207 °C), and consequently, an earlier elution time compared to n-dodecane.

Logical Workflow of Chromatographic Separation

The following diagram illustrates the logical relationship between molecular structure, dispersion forces, and the resulting gas chromatographic elution order.

G N1 Sample Injection (VOC Mixture) N2 Non-Polar GC Column (e.g., DB-5MS) N1->N2 Carrier Gas (He) N3 (1,3-Dimethylbutyl)cyclohexane Compact 3D Geometry Lower BP (~207°C) N2->N3 Weaker Dispersion Forces N4 n-Dodecane Linear Flexible Chain Higher BP (216°C) N2->N4 Stronger Dispersion Forces N5 Earlier Elution (RI < 1200) N3->N5 N6 Later Elution (RI = 1200) N4->N6 N7 Mass Spectrometry Detection N5->N7 N6->N7

GC separation logic of branched vs linear C12 hydrocarbons based on dispersion forces.

Self-Validating Experimental Protocol: GC-MS Retention Comparison

To ensure absolute trustworthiness and reproducibility, this protocol does not rely on raw retention times (


), which are highly susceptible to column trimming, matrix effects, and carrier gas fluctuations. Instead, it utilizes a self-validating Kovats Retention Index (RI) system [5]. By co-injecting the analytes with a homologous series of n-alkanes, the system continuously calibrates itself, anchoring the unknown retention times to a universally reproducible scale.
Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Standard Mixture

  • Prepare a stock solution containing 100 µg/mL of (1,3-dimethylbutyl)cyclohexane and 100 µg/mL of n-dodecane in a high-purity volatile solvent (e.g., dichloromethane).

  • Spike the solution with a commercially available C8–C20 n-alkane standard mix (10 µg/mL). This ladder serves as the internal reference framework.

Step 2: GC-MS Instrument Configuration

  • Column: Agilent J&W DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[3]. Causality: A 0.25 µm film provides an optimal phase ratio for balancing loadability and sharp peak shapes for C12 hydrocarbons.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet: Split injection mode (10:1 ratio) set to 250 °C to ensure instantaneous vaporization without thermal degradation.

Step 3: Optimized Temperature Program

  • Initial Hold: 40 °C for 2 minutes. (Causality: Allows solvent to elute and focuses the volatile analytes at the head of the column via the solvent effect).

  • Ramp: 10 °C/min to 250 °C. (Causality: A moderate ramp rate ensures sufficient theoretical plates are utilized to resolve the branched cycloalkane from the linear alkane).

  • Final Hold: 250 °C for 5 minutes to bake out any heavy matrix contaminants.

Step 4: Data Acquisition & RI Calculation

  • Acquire mass spectra in full scan mode (m/z 35–300).

  • Identify the retention time of (1,3-dimethylbutyl)cyclohexane (

    
    ) and the retention times of the n-alkanes eluting immediately before (
    
    
    
    ) and after (
    
    
    ) it.
  • Validate the system by calculating the Kovats Index using the 5[5]:

    
    
    Where 
    
    
    
    is the carbon number of the preceding n-alkane.
  • Confirm that the calculated RI for n-dodecane is 1200 ± 1. If it deviates, the system has a leak or active site issue and must be serviced.

References

  • Application of Volatilome Analysis to the Diagnosis of Mycobacteria Infection in Livestock National Institutes of Health (NIH) / Frontiers in Veterinary Science[Link]

  • Effect of RP-1 Compositional Variability on Thermophysical Properties SciSpace / Energy & Fuels[Link]

  • Agilent J&W GC Column Selection Guide - Boiling Point Elution Order ResearchGate / Agilent Technologies[Link]

  • Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa Biblioteca Digital do IPB (Instituto Politécnico de Bragança)[Link]

Sources

A Comparative Guide to the Refractive Indices of C12 Cycloalkane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the refractive indices of C12 cycloalkane isomers. Understanding the refractive index, a fundamental physical property, is crucial in various scientific endeavors, from the development of high-performance immersion fluids in lithography to the characterization of complex hydrocarbon mixtures and the quality control of pharmaceuticals. This document will delve into the structural factors that influence the refractive index of these saturated cyclic hydrocarbons and present available experimental data. Furthermore, a detailed protocol for the accurate measurement of refractive index is provided to empower researchers in their own investigations.

The Influence of Molecular Structure on Refractive Index

The refractive index of a substance is intrinsically linked to its electronic density. For cycloalkanes, which are non-polar hydrocarbons, the refractive index is primarily influenced by the molecule's density; a higher density generally corresponds to a higher refractive index.[1] This relationship is a cornerstone for understanding the variations among C12 cycloalkane isomers. Several key structural features play a significant role:

  • Ring Size: For a given number of carbon atoms, a larger ring structure tends to result in a higher density and, consequently, a higher refractive index.[2] This is attributed to the more compact arrangement of atoms in larger rings compared to smaller rings with long alkyl side chains.

  • Alkyl Substitution and Branching: The presence and nature of alkyl substituents on the cycloalkane ring also affect the refractive index.

    • Chain Length: For isomers with the same ring size, a longer, unbranched alkyl substituent generally leads to a slightly lower refractive index compared to isomers with multiple, shorter substituents. This is because extensive branching can lead to a more compact, denser structure.

    • Degree of Substitution: Increasing the number of substituents on the ring can increase the refractive index, provided it leads to an overall increase in molecular density.

  • Cycloalkanes vs. Alkanes: It is a well-established principle that for a comparable molecular weight, cycloalkanes exhibit a higher refractive index than their linear alkane counterparts.[1] The cyclic structure results in a more condensed arrangement of atoms.

Comparative Analysis of C12 Cycloalkane Isomers

Isomer NameMolecular StructureRefractive Index (n_D)Reference
Cyclododecane(CH₂)₁₂1.477[3]
HexylcyclohexaneC₆H₁₁(CH₂)₅CH₃1.441[4]
ButylcyclooctaneC₈H₁₅(CH₂)₃CH₃1.459[5]
HeptylcyclopentaneC₅H₉(CH₂)₆CH₃1.442[6]

Observations from the Data:

  • Cyclododecane , with its large, single ring, exhibits the highest refractive index among the listed isomers. This aligns with the principle that larger ring structures lead to higher densities and refractive indices.

  • Comparing the alkyl-substituted cycloalkanes, butylcyclooctane has a higher refractive index than hexylcyclohexane and heptylcyclopentane . This can be attributed to the larger ring size of cyclooctane compared to cyclohexane and cyclopentane, which has a more significant impact on the overall density than the length of the alkyl chain in these examples.

Experimental Protocol for Refractive Index Measurement

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following is a step-by-step methodology for measuring the refractive index of liquid C12 cycloalkane isomers using an Abbe refractometer, in accordance with the principles outlined in ASTM D1218.[7][8][9]

Instrumentation and Materials
  • Abbe Refractometer: Capable of measuring to the fourth decimal place.

  • Constant Temperature Water Bath: To maintain the refractometer prisms at a stable temperature (e.g., 20.0 ± 0.1 °C).

  • Light Source: Sodium D-line (589 nm) or a white light source with a dispersion compensator.

  • C12 Cycloalkane Isomer Samples: Of high purity.

  • Calibration Standards: Certified refractive index standards (e.g., distilled water, toluene).

  • Lint-free tissues and a suitable solvent (e.g., isopropanol or acetone) for cleaning the prisms.

  • Disposable pipettes or droppers.

Experimental Workflow Diagram

experimental_workflow A 1. Instrument Preparation B 2. Calibration Check A->B Ensure temperature stability sub_A1 Set water bath to 20.0 ± 0.1 °C sub_A2 Clean prisms with solvent C 3. Sample Application B->C If calibration is correct sub_B1 Measure refractive index of a known standard D 4. Measurement C->D Allow for thermal equilibration sub_C1 Place 2-3 drops of sample on the lower prism E 5. Data Recording D->E Read refractive index to 4 decimal places sub_D1 Adjust for a sharp light/dark boundary sub_D2 Use dispersion compensator if necessary F 6. Cleaning E->F For each sample F->C For next sample sub_F1 Wipe prisms with soft tissue and solvent

Sources

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